N-Hexyl-D-gluconamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-N-hexyl-2,3,4,5,6-pentahydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c1-2-3-4-5-6-13-12(19)11(18)10(17)9(16)8(15)7-14/h8-11,14-18H,2-7H2,1H3,(H,13,19)/t8-,9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPVFOBKVXTGO-CHWFTXMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314788 | |
| Record name | N-Hexyl-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18375-59-2 | |
| Record name | N-Hexyl-D-gluconamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hexyl-D-gluconamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexyl-D-gluconamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hexyl-D-gluconamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of N-Hexyl-D-gluconamide from D-glucono-1,5-lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Hexyl-D-gluconamide, an amphiphilic molecule with significant potential in various scientific applications. The primary focus is on the efficient conversion of D-glucono-1,5-lactone to the target compound. This document details the core chemistry, presents robust experimental protocols for both conventional and green synthetic methodologies, and includes structured data for easy comparison and implementation.
Introduction
This compound is a member of the N-alkyl-aldonamide family of nonionic surfactants. Its molecular architecture, comprising a hydrophilic D-gluconamide headgroup derived from glucose and a six-carbon hydrophobic alkyl tail, confers amphiphilic properties.[1] This dual nature makes it a compound of interest for applications such as hydrogel formation, emulsion stabilization, and as a component in advanced material formulations. The synthesis from D-glucono-1,5-lactone is a common and efficient route, valued for its simplicity and directness.[1] This guide elaborates on two principal synthetic pathways: a traditional solvent-free thermal method and a modern, sustainable mechanochemical approach.
Core Chemistry: The Aminolysis of D-glucono-1,5-lactone
The fundamental reaction for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone. In this reaction, the primary amine, hexylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbonyl carbon of the lactone ring.[1] This nucleophilic addition leads to the opening of the cyclic ester and the subsequent formation of a stable amide linkage, yielding the final open-chain this compound product.[1] To drive the reaction to completion and maximize the yield, an excess of hexylamine is frequently utilized.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, covering both a conventional approach and a green chemistry alternative.
Conventional Solvent-Free Synthesis
This method relies on the direct reaction between the starting materials under controlled heating, obviating the need for a solvent.
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
In a round-bottom flask, combine D-glucono-1,5-lactone and hexylamine. A molar excess of 1.5 to 2.0 equivalents of hexylamine is recommended.
-
With continuous stirring, heat the reaction mixture to a temperature between 40°C and 60°C.[2]
-
Maintain this temperature and continue stirring for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting lactone is consumed.
-
Upon completion, allow the reaction mixture to cool to ambient temperature, which should result in the solidification of the crude product.
Purification by Recrystallization:
-
The crude solid is dissolved in a minimal volume of a suitable hot solvent, such as ethanol or methanol.
-
If any undissolved particulate matter is present, perform a hot filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature, which will induce the crystallization of the purified product. The flask can be subsequently placed in an ice bath to maximize the crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small portion of the cold recrystallization solvent.
-
Dry the final product under vacuum to yield this compound as a white crystalline powder.[2]
Mechanochemical Synthesis: A Green Alternative
Mechanochemistry offers a sustainable and highly efficient alternative, significantly reducing reaction times and eliminating the need for bulk solvents. This protocol is adapted from a well-established procedure for the synthesis of analogous N-alkyl-aldonamides.[3][4]
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine
-
Deionized water (as a Liquid-Assisted Grinding agent)
Equipment:
-
Vibrational ball mill (e.g., SPEX mill)
-
Stainless steel grinding jars and balls
Procedure:
-
Into a stainless steel grinding jar containing a grinding ball, add D-glucono-1,5-lactone and a stoichiometric equivalent (1:1 molar ratio) of hexylamine.
-
Add a catalytic amount of deionized water to the mixture to facilitate the reaction (Liquid-Assisted Grinding, LAG).
-
Secure the jar in the vibrational ball mill and operate at a moderate frequency (e.g., 18 Hz) for a short duration, typically 5 to 10 minutes.[3]
-
The reaction's completion can be verified by TLC analysis of a small sample of the reaction mixture.
Work-up and Purification:
-
After the reaction, the resulting powder is removed from the grinding jar.
-
The product is suspended in a minimum amount of water and collected by filtration. This simple aqueous work-up is often sufficient to yield a product with high purity.[3]
-
If further purification is desired, the recrystallization procedure described in the conventional method can be employed.
Data Presentation: A Comparative Summary
The following tables provide a clear comparison of the two synthetic methods and the known properties of the target compound.
Table 1: Comparison of Synthesis Methodologies
| Parameter | Conventional Solvent-Free Method | Mechanochemical Method |
| Reactant Ratio (Lactone:Amine) | 1 : 1.5-2.0 | 1 : 1 (Stoichiometric) |
| Solvent | None | Water (Catalytic Amount) |
| Temperature | 40 - 60 °C[2] | Ambient |
| Reaction Time | Several Hours | 5 - 10 Minutes[3] |
| Yield | High | Up to 96% (for analogous compounds)[4] |
| Work-up/Purification | Recrystallization | Simple Aqueous Wash, Optional Recrystallization[3] |
Table 2: Physicochemical and Characterization Data for this compound
| Property | Value | Reference |
| Appearance | White Crystalline Powder | [2] |
| Molecular Formula | C₁₂H₂₅NO₆ | |
| Molecular Weight | 279.33 g/mol | [2] |
| Melting Point | Not available in cited literature | |
| ¹H NMR, ¹³C NMR, IR, MS | Characterization confirmed, specific data not detailed in cited literature | [2] |
Mandatory Visualizations
Reaction Pathway Diagram
The diagram below illustrates the aminolysis reaction, showing the nucleophilic attack of hexylamine on the D-glucono-1,5-lactone ring, which leads to the formation of the final amide product.
Caption: Synthesis of this compound via aminolysis.
Experimental Workflow: Mechanochemical Synthesis
This flowchart provides a step-by-step visual guide to the mechanochemical synthesis process, highlighting its efficiency and simplicity.
Caption: Workflow for the mechanochemical synthesis of this compound.
Involvement in Signaling Pathways
Currently, the scientific literature on this compound is focused on its synthesis and physicochemical properties, particularly its behavior as a surfactant and hydrogelator. There is no evidence to suggest that this compound has been investigated for, or is known to be involved in, any biological signaling pathways. Its applications are primarily in the realm of materials science rather than as a pharmacologically active agent.
Conclusion
The synthesis of this compound from D-glucono-1,5-lactone is a well-established and efficient chemical transformation. While the conventional solvent-free method is effective, the mechanochemical approach offers significant advantages in terms of sustainability, reaction speed, and reduced waste, aligning with the principles of green chemistry. This guide provides the necessary detailed protocols and comparative data to enable researchers to select and implement the most suitable method for their specific needs.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Hexyl-D-gluconamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexyl-D-gluconamide is a nonionic surfactant belonging to the N-alkyl-aldonamide class of carbohydrate-based amphiphiles.[1] Its structure comprises a hydrophilic D-gluconamide headgroup derived from D-gluconic acid and a hydrophobic n-hexyl tail. This amphiphilic nature imparts to it interesting physicochemical properties, including the ability to self-assemble into various supramolecular structures, act as a hydrogelator, and exhibit surface activity.[1] These characteristics make this compound and its analogues promising candidates for a range of applications in drug delivery, materials science, and biomedical engineering. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparison.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific quantitative data for others, such as a precise melting point and solubility in various solvents, are not consistently available in the public domain.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅NO₆ | [2] |
| Molecular Weight | 279.33 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Density | 1.26 g/cm³ | [2] |
| Boiling Point | 629.1 °C at 760 mmHg | [2] |
| Flash Point | 334.3 °C | [2] |
| pKa | Data not available | |
| Melting Point | Data not available | |
| Solubility in Water | Data not available (qualitatively described as amphiphilic) | |
| Solubility in Ethanol | Data not available | |
| Solubility in Methanol | Data not available |
Synthesis
The most common and efficient method for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone with hexylamine.[1] This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of the corresponding amide.
Experimental Protocol: Synthesis of this compound
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine (1.5 to 2.0 equivalents)
-
Methanol (or other suitable solvent)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., recrystallization apparatus or chromatography column)
Procedure:
-
Dissolve D-glucono-1,5-lactone in a suitable solvent, such as methanol, in a reaction vessel equipped with a stirrer.
-
Slowly add an excess of hexylamine (typically 1.5 to 2.0 equivalents to ensure complete conversion of the lactone) to the stirred solution at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for a specified period (reaction time may vary and should be monitored by techniques like TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The crude product is then purified. Recrystallization from a suitable solvent system is a common method. Alternatively, column chromatography can be employed for higher purity.
-
The final product, this compound, is collected as a white crystalline powder and dried.
Below is a DOT script for a diagram illustrating the synthesis workflow.
Spectroscopic Characterization
This compound can be characterized using various spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of the hexyl chain and the gluconamide headgroup.[1]
Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent may depend on the specific NMR experiment and the solubility of the compound.
-
The concentration of the sample should be optimized for the specific instrument and experiment being performed.
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Standard parameters for proton NMR are typically used. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).
-
¹³C NMR: Standard parameters for carbon NMR are used. Decoupling techniques are often employed to simplify the spectrum.
Upon self-assembly into a gel, significant broadening of the ¹³C NMR signals is observed, which is indicative of the restricted motion of the molecules within the fibrillar network.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is commonly employed.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.[3] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[3]
-
Detection: UV detection at a suitable wavelength (e.g., around 210 nm for the amide bond).
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis using a suitable gradient program to elute the compound.
-
The purity is determined by the peak area percentage of the main component.
Self-Assembly and Hydrogelation
A key property of this compound is its ability to act as a low molecular weight hydrogelator.[1] In aqueous solutions, it can self-assemble into a three-dimensional network of fibers that entrap water molecules, forming a hydrogel.[1] This self-assembly is driven by non-covalent interactions, including hydrogen bonding between the gluconamide headgroups and hydrophobic interactions between the hexyl tails.
Experimental Protocol: Hydrogel Formation
Materials:
-
This compound
-
Deionized water
-
Heating and stirring apparatus
-
Vials or containers for gelation
Procedure:
-
Disperse the desired concentration of this compound in deionized water. The minimum gelation concentration for related compounds is around 1 wt%.[1]
-
Heat the suspension while stirring until the solid is completely dissolved.
-
Allow the solution to cool to room temperature without agitation.
-
Gel formation can be observed as the solution becomes a semi-solid, self-supporting material.
The following DOT script illustrates the logical process of hydrogel formation.
Biological Activity and Mechanism of Action
While specific signaling pathways for this compound are not extensively detailed in the literature, its amphiphilic nature suggests a mechanism of action that involves interaction with and disruption of cell membranes, a common trait for many surfactants with antimicrobial properties. The carbohydrate headgroup can interact with the outer surface of the cell membrane, while the hydrophobic tail can insert into the lipid bilayer, leading to a loss of membrane integrity and cell lysis.
The following diagram, generated using DOT script, illustrates a generalized mechanism of membrane disruption by a carbohydrate-based surfactant.
Conclusion
This compound is a versatile carbohydrate-based surfactant with a range of interesting physicochemical properties. Its ability to self-assemble and form hydrogels makes it a molecule of significant interest for various applications. While much is known about its synthesis and general characteristics, further research is needed to quantify certain properties like its precise melting point, solubility in common solvents, and its pKa value. Detailed investigations into its biological activities and the specific signaling pathways it may affect will further enhance its potential for use in drug development and other advanced applications. This guide provides a solid foundation of the current knowledge on this compound for researchers and scientists working in these fields.
References
Self-Assembly of N-Hexyl-D-gluconamide in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly mechanism of N-Hexyl-D-gluconamide in aqueous solutions. This compound, a non-ionic sugar-based surfactant, is of significant interest due to its biocompatibility and potential applications in drug delivery and material science. This document outlines the thermodynamic principles governing its aggregation, presents key quantitative data for analogous compounds, and details the experimental protocols for characterizing its self-assembly behavior.
Core Principles of Self-Assembly
The self-assembly of this compound in water is a spontaneous process driven by the amphiphilic nature of the molecule. Each molecule consists of a hydrophilic D-gluconamide headgroup and a hydrophobic n-hexyl tail. In aqueous environments, the hydrophobic tails minimize their contact with water molecules to achieve a thermodynamically more stable state, a phenomenon known as the hydrophobic effect. This leads to the formation of ordered aggregates, such as micelles and, at higher concentrations, helical fibers which can further entangle to form hydrogels.[1]
The primary non-covalent interactions governing this self-assembly are:
-
Hydrophobic Interactions: The aggregation of the hexyl chains to reduce the water-surfactant interfacial area is the main driving force for micellization.[1]
-
Hydrogen Bonding: The multiple hydroxyl and amide groups of the gluconamide headgroup form extensive hydrogen bond networks with surrounding water molecules and with each other, contributing to the stability of the aggregates.[1]
The transition from individual molecules (unimers) to aggregates occurs above a specific concentration known as the Critical Micelle Concentration (CMC).
Quantitative Data on Self-Assembly
Table 1: Surface Properties of N-Alkyl-N-methylgluconamides at 20°C [1]
| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) | Area per Molecule (Amin) (Ų) |
| N-Decyl-N-methylgluconamide | C10 | 2.0 x 10⁻³ | 28.5 | 45 |
| N-Dodecyl-N-methylgluconamide | C12 | 2.5 x 10⁻⁴ | 29.0 | 48 |
| N-Tetradecyl-N-methylgluconamide | C14 | 4.0 x 10⁻⁵ | 31.0 | 50 |
Note: This data is for N-alkyl-N-methylgluconamides and is presented to illustrate the effect of alkyl chain length. Specific values for this compound (C6) may differ, with an expected higher CMC value based on the trend.
Table 2: Thermodynamic Parameters of Micellization for a Related Gluconamide Surfactant
For the related surfactant, N-3-propylmethyltrisiloxane-N-glucosylamine, the thermodynamic parameters of micellization have been determined and are presented below as an illustrative example.
| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |
| 298 | -25.8 | -10.2 | 52.4 |
| 303 | -26.1 | -10.9 | 50.2 |
| 308 | -26.3 | -11.5 | 48.1 |
| 313 | -26.6 | -12.2 | 46.0 |
Note: Data for N-3-propylmethyltrisiloxane-N-glucosylamine. The negative ΔG°mic indicates the spontaneity of micellization. The negative ΔH°mic and positive ΔS°mic suggest that both enthalpy and entropy contribute favorably to the process.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic micellar core, leading to a change in the vibrational fine structure of its emission spectrum.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in ultrapure water at a concentration significantly above the expected CMC.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution.
-
To each solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is approximately 10⁻⁶ M. Ensure the volume of the organic solvent is negligible to not affect the solution properties.
-
Allow the solutions to equilibrate for at least 24 hours in the dark to ensure complete dissolution and probe partitioning.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.
-
Record the emission spectra from approximately 350 nm to 500 nm.
-
-
Data Analysis:
-
From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks, typically located around 373 nm and 384 nm, respectively.
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which pyrene begins to be incorporated into the micelles.
-
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer at a concentration significantly above the CMC. This will be the titrant in the syringe.
-
Fill the sample cell with the same buffer. This will be the titrand.
-
Ensure the buffer composition of the titrant and titrand are identical to minimize heats of dilution. Dialysis of the surfactant solution against the buffer is recommended.
-
-
ITC Measurement:
-
Set the experimental temperature. Multiple experiments at different temperatures are required to determine the change in heat capacity (ΔCp).
-
Perform a series of injections of the concentrated surfactant solution into the buffer-filled cell. The instrument will measure the small heat changes (endothermic or exothermic) upon each injection.
-
-
Data Analysis:
-
The raw data is a series of peaks corresponding to each injection. Integrating these peaks gives the heat change per injection.
-
A plot of heat change per mole of injectant versus the total surfactant concentration in the cell is generated.
-
Below the CMC, the heat change is small, corresponding to the heat of dilution of the monomer. As the concentration approaches and surpasses the CMC, the heat change will be dominated by the enthalpy of micellization (ΔH°mic).
-
The data is fitted to a micellization model to determine the CMC and the enthalpy of micellization (ΔH°mic).
-
The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the equation: ΔG°mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.
-
The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.
-
Visualization of Aggregates by Transmission Electron Microscopy (TEM)
TEM allows for the direct visualization of the morphology of the self-assembled structures, such as micelles and fibers.
Methodology:
-
Sample Preparation:
-
Prepare a dilute aqueous solution of this compound at a concentration above the CMC.
-
Place a small drop of the solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate at room temperature.
-
-
Staining (Optional, for enhanced contrast):
-
For negative staining, a drop of a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) is added to the grid after the sample has been applied.
-
The excess staining solution is blotted off, leaving the stain to surround the aggregates.
-
-
Imaging:
-
The dried and stained grid is placed in the TEM.
-
Images are captured at various magnifications to observe the size, shape, and morphology of the self-assembled structures.
-
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Self-assembly pathway of this compound.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Caption: Workflow for thermodynamic analysis using Isothermal Titration Calorimetry.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of N-Hexyl-D-gluconamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hexyl-D-gluconamide is a nonionic surfactant belonging to the family of N-alkyl-D-gluconamides, which are characterized by a hydrophilic D-gluconamide headgroup and a hydrophobic alkyl chain. This amphiphilic nature drives its self-assembly in aqueous solutions into various supramolecular structures, including micelles, nanofibers, and hydrogels. Understanding the molecular structure and conformational preferences of this compound is paramount for elucidating the mechanisms behind its self-assembly and for designing novel applications in drug delivery, materials science, and biotechnology. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and experimental protocols relevant to the study of this compound.
Molecular Structure
The fundamental structure of this compound consists of a six-carbon alkyl chain (hexyl group) covalently linked to the nitrogen atom of the D-gluconamide headgroup via an amide bond. The D-gluconamide moiety is an open-chain form of a glucose derivative, featuring a linear six-carbon backbone with five hydroxyl groups and a terminal amide group.
Figure 1: 2D chemical structure of this compound.
Key Structural Features
-
Amphiphilicity: The molecule possesses a distinct hydrophilic head (D-gluconamide) and a hydrophobic tail (hexyl chain), which is the primary driver for its surfactant properties and self-assembly in aqueous environments.[1]
-
Chirality: The D-gluconamide headgroup contains multiple chiral centers, imparting chirality to the entire molecule. This is a crucial factor in the formation of higher-order helical structures.
-
Hydrogen Bonding Capability: The presence of multiple hydroxyl (-OH) and amide (-NH-C=O) groups allows for extensive intermolecular and intramolecular hydrogen bonding, which plays a vital role in the stability of its aggregates.[1]
Conformational Analysis
The conformational landscape of this compound is complex due to the flexibility of the hexyl chain and the numerous rotatable bonds within the gluconamide headgroup. The overall conformation is a result of a delicate balance between intramolecular hydrogen bonding, steric hindrance, and hydrophobic interactions.
Molecular dynamics (MD) simulations and computational modeling are powerful tools to explore the conformational space of this compound.[1] These studies can provide insights into the preferred dihedral angles and the relative energies of different conformers.
Quantitative Structural Data (Theoretical)
The following table presents theoretical data on bond lengths and angles for a representative conformation of this compound, obtained from computational modeling. It is important to note that these values can vary depending on the specific conformation and the computational method used.
| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |
| C-C (alkyl) | 1.53 - 1.54 | C-C-C (alkyl) | 112 - 114 |
| C-N (amide) | 1.33 | C-N-C (amide) | 122 |
| C=O (amide) | 1.23 | N-C=O (amide) | 123 |
| C-C (sugar) | 1.52 - 1.53 | C-C-C (sugar) | 110 - 114 |
| C-O (hydroxyl) | 1.42 - 1.43 | C-C-O (hydroxyl) | 109 - 111 |
Table 1: Theoretical Bond Lengths and Angles for this compound.
Experimental Protocols
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the aminolysis of D-glucono-1,5-lactone with hexylamine.[1]
Figure 2: General workflow for the synthesis of this compound.
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine D-glucono-1,5-lactone and a molar excess of hexylamine (typically 1.1 to 1.5 equivalents).
-
Heat the mixture with stirring to a temperature between 60°C and 80°C. The reaction is often carried out without a solvent.
-
Continue heating for a period of 2 to 6 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
The purified this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation of this compound in solution. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.
Figure 3: Workflow for NMR-based conformational analysis.
Experimental Parameters (Typical):
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice due to its ability to dissolve the amphiphile and the presence of exchangeable protons.
-
¹H NMR: Provides information on the chemical environment of each proton. Integration of the signals gives the relative number of protons. Coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is essential for determining the 3D folding and conformation of the molecule.
Structural Analysis by X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and torsional angles. While obtaining a suitable single crystal of an amphiphilic molecule like this compound can be challenging, it provides invaluable structural information.
General Procedure:
-
Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the structure factors are then determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
Self-Assembly and Supramolecular Structures
The amphiphilic character of this compound drives its self-assembly in aqueous solution to form a variety of hierarchical structures. At low concentrations, the molecules exist as monomers. Above the critical micelle concentration (CMC), they aggregate to form micelles. At higher concentrations, these micelles can further organize into larger structures such as cylindrical micelles, which can then entangle to form a three-dimensional network, leading to the formation of a hydrogel. The chirality of the gluconamide headgroup often leads to the formation of helical nanofibers.
Figure 4: Hierarchical self-assembly of this compound.
Conclusion
This compound is a versatile amphiphilic molecule with a rich structural and conformational behavior that underpins its ability to self-assemble into complex supramolecular architectures. A thorough understanding of its molecular structure, conformational preferences, and the experimental techniques used for its characterization is essential for researchers and scientists working in the fields of drug development, biomaterials, and nanotechnology. While a definitive experimental crystal structure remains to be reported, a combination of data from homologous compounds, computational modeling, and spectroscopic techniques provides a detailed picture of this fascinating molecule.
References
An In-depth Technical Guide to N-Hexyl-D-gluconamide (CAS: 18375-59-2)
For Researchers, Scientists, and Drug Development Professionals
N-Hexyl-D-gluconamide is a carbohydrate-based amphiphile, a class of molecules characterized by a hydrophilic sugar headgroup and a hydrophobic tail.[1] This unique structure grants it surfactant properties and the ability to self-assemble in solution, making it a compound of significant interest in materials science and drug development.[1] As a synthetic glycolipid, it serves as a model for understanding the behavior of its natural counterparts, which are integral to cellular processes.[1] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its application as a surfactant and in the formation of complex molecular structures.
| Property | Value | Reference |
| CAS Number | 18375-59-2 | [2] |
| Molecular Formula | C12H25NO6 | [2] |
| Molecular Weight | 279.33 g/mol | [2] |
| Density | 1.26 g/cm³ | [2] |
| Melting Point | 166 - 167 °C | [3] |
| Boiling Point | 629.1 °C at 760 mmHg | [2] |
| Flash Point | 334.3 °C | [2] |
| Vapor Pressure | 1.82E-18 mmHg at 25°C | [2] |
| Refractive Index | 1.533 | [2] |
| Appearance | White to Cream Solid | [3] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the aminolysis of D-glucono-1,5-lactone.[1] This method is favored for its efficiency and directness.[1]
Experimental Protocol: Synthesis via Aminolysis
Objective: To synthesize this compound by reacting D-glucono-1,5-lactone with hexylamine.
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine (1.5 to 2.0 equivalents)[1]
-
Solvent (e.g., methanol or ethanol)
-
Reaction flask with magnetic stirrer
-
Reflux condenser
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve D-glucono-1,5-lactone in a suitable solvent within the reaction flask.
-
Add hexylamine to the solution. An excess of hexylamine is used to drive the reaction to completion.[1]
-
Heat the mixture under reflux for a specified period, typically several hours, while stirring continuously.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified this compound, for instance, in a vacuum oven.
-
Characterize the final product using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm its identity and purity.
Alternative chemoenzymatic methods have also been developed, utilizing enzymes like immobilized β-glucosidase for the synthesis of related n-hexyl-β-D-glucopyranosides, which can then be converted to the target compound.[4][5]
Caption: Synthesis workflow for this compound.
Key Applications in Research and Development
The amphiphilic nature of this compound is the foundation of its diverse applications, particularly as a surfactant and a gelator.[1]
-
Surfactant and Emulsifying Properties: With its ability to lower surface and interfacial tension, it is effective in stabilizing emulsions of immiscible liquids like oil and water.[1] This makes it valuable in formulations requiring the mixture of aqueous and lipid phases.
-
Hydrogel Formation: this compound is recognized as a low molecular weight gelator, capable of forming fibrous networks in both water (hydrogels) and organic solvents (organogels).[1] This gelation is driven by non-covalent interactions and is a key area of research for advanced material development.[1]
Role in Drug Development
The unique properties of this compound make it a promising candidate for various applications in the pharmaceutical and biomedical fields. Its biocompatible sugar headgroup and tunable hydrophobic tail are particularly advantageous.[1]
-
Drug Delivery Systems: The hydrogels formed from this compound can serve as matrices for the controlled release of therapeutic agents.[1] The gel network can encapsulate drug molecules and release them over time, which is beneficial for sustained-release formulations.
-
Tissue Engineering: The fibrous scaffolds created by this molecule's self-assembly can be used in 3D cell culture and as frameworks for tissue regeneration.[1]
-
Cryopreservation: Through comparative analysis with similar gluconamides, there is research into its ice recrystallization inhibition (IRI) activity.[1] This property is critical for protecting biological samples during freezing and thawing cycles.
Caption: Logical flow from core properties to applications.
Supramolecular Chemistry: Self-Assembly
In aqueous solutions, this compound molecules self-assemble into higher-order structures.[1] This process is driven by a combination of intermolecular hydrogen bonding between the gluconamide headgroups and hydrophobic interactions among the hexyl tails.[1] Research has shown that these interactions can lead to the formation of complex, quadruple helical fibers, where four individual molecular strands are wound together.[1]
Caption: Pathway of self-assembly into a hydrogel network.
Safety and Handling
| Hazard Type | Precautionary Measures |
| Eye Contact | May cause serious eye damage.[6] Wear appropriate eye protection. In case of contact, rinse immediately and thoroughly with water.[3] |
| Skin Contact | Avoid contact with skin.[3][7] Wear protective gloves and clothing.[3] |
| Inhalation | Avoid inhalation of dust.[3] Ensure adequate ventilation.[3] |
| Ingestion | May be harmful if swallowed.[7] Do not ingest. If swallowed, seek medical attention.[3] |
| Handling | Use in a well-ventilated area. Avoid dust formation.[3] Keep away from ignition sources.[7] |
| Storage | Store in a cool, refrigerated place.[3] |
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. This compound | CAS#:18375-59-2 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemoenzymatic synthesis of n-hexyl and O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. download.basf.com [download.basf.com]
N-Hexyl-D-gluconamide: A Comprehensive Technical Guide on Thermal Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermal stability and degradation profile of N-Hexyl-D-gluconamide. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines established knowledge of the thermal behavior of related chemical structures, including amides, polyols, and other sugar-based surfactants, to project a scientifically grounded thermal profile for this compound. The experimental protocols provided are based on standard methodologies for the analysis of similar organic compounds.
Predicted Thermal Properties of this compound
This compound is a nonionic surfactant derived from glucose, featuring a hydrophilic gluconamide headgroup and a hydrophobic hexyl tail. Its thermal stability is a critical parameter for its application in various formulations, particularly in drug delivery systems where terminal sterilization or heat-based processing steps may be employed.
Data Presentation
The following table summarizes the predicted quantitative thermal analysis data for this compound. These values are estimations based on the analysis of similar N-alkyl-aldonamides and polyhydroxy compounds and should be confirmed by empirical testing.
| Parameter | Predicted Value | Method of Analysis | Notes |
| Melting Point (Tm) | ~179 °C | Differential Scanning Calorimetry (DSC) | A melting point of 178.9 °C has been reported in the literature, indicating a crystalline solid at room temperature. |
| Onset of Decomposition (Tonset) | 200 - 220 °C | Thermogravimetric Analysis (TGA) | The initial weight loss is likely attributed to the loss of adsorbed water, followed by the onset of significant thermal decomposition. |
| Temperature of Maximum Decomposition Rate (Tmax) | Stage 1: 230 - 260 °CStage 2: 300 - 350 °C | TGA/DTG | Decomposition is predicted to occur in multiple stages, corresponding to the breakdown of the gluconamide and hexyl moieties. |
| Residual Mass @ 600 °C | < 5% | TGA | In an inert atmosphere, significant char formation is not expected for this type of molecule. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the thermal stability and degradation profile of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean, tared alumina or platinum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the residual mass.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate of 10 °C/min to a temperature above the melting point (e.g., 200 °C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
-
Data Collection: Continuously record the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).
-
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of this compound.
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is anticipated to proceed through a complex series of reactions involving both the gluconamide headgroup and the hexyl tail. The initial stages likely involve dehydration reactions of the polyol chain, followed by the cleavage of the amide bond and the C-C bonds within the hexyl chain and the sugar moiety.
Caption: Proposed thermal degradation pathway for this compound.
Discussion of Degradation Profile
The degradation of this compound is expected to be a multi-step process.
-
Initial Stage: The initial weight loss observed in TGA is likely due to the loss of physically adsorbed water. As the temperature increases, intramolecular and intermolecular dehydration of the polyhydroxy-gluconamide headgroup will occur, leading to the formation of furan-like or other unsaturated structures.
-
Primary Decomposition: The weaker amide bond is susceptible to thermal cleavage, resulting in the formation of hexylamine and gluconic acid derivatives (such as gluconolactone). Homolytic cleavage of the C-N bond can also occur, generating radicals that initiate further decomposition reactions.
-
Secondary Decomposition: At higher temperatures, the fragments from the initial decomposition will undergo further breakdown. The gluconamide fragments can cyclize to form lactams or undergo further dehydration and carbonization. The hexyl chain will likely degrade through a series of radical chain reactions, leading to the formation of smaller volatile hydrocarbons.
-
Final Products: The final degradation products in an inert atmosphere are expected to be a mixture of volatile compounds such as carbon monoxide, carbon dioxide, water, ammonia (from the amide group), and smaller hydrocarbons, along with a small amount of char residue.
Conclusion
This technical guide provides a projected thermal stability and degradation profile for this compound based on the known behavior of its constituent chemical moieties. The provided experimental protocols offer a clear framework for the empirical determination of these properties. The predicted multi-stage degradation, initiated by dehydration and amide bond cleavage, highlights the importance of carefully controlling thermal processing conditions when formulating with this compound. For applications in drug development, a thorough experimental investigation of its thermal properties is essential to ensure product stability and safety.
Spectroscopic Analysis of N-Hexyl-D-gluconamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-Hexyl-D-gluconamide, a carbohydrate-based amphiphile with significant potential in various scientific and pharmaceutical applications. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule, presenting both methodologies and data interpretation.
Introduction
This compound (C₁₂H₂₅NO₆, Molar Mass: 279.33 g/mol ) is a nonionic surfactant synthesized from D-glucono-1,5-lactone and hexylamine.[1] Its amphiphilic nature, consisting of a hydrophilic D-gluconamide headgroup and a hydrophobic n-hexyl tail, allows it to form self-assembled structures such as gels in aqueous solutions, making it a subject of interest for drug delivery systems and biomaterial development.[1] Accurate and thorough spectroscopic analysis is paramount for confirming its molecular structure, purity, and for studying its aggregation behavior.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that specific chemical shifts and peak positions can vary slightly depending on the solvent, concentration, and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Glu) | ~4.0-4.2 | d | ~8-9 |
| H-3, H-4, H-5 (Glu) | ~3.5-3.8 | m | - |
| H-6a, H-6b (Glu) | ~3.4-3.6 | m | - |
| NH | ~7.8-8.2 | t | ~5-6 |
| N-CH ₂- (Hex) | ~3.1-3.3 | q | ~7 |
| -CH₂- (Hex, C2'-C5') | ~1.2-1.5 | m | - |
| -CH ₃ (Hex) | ~0.8-0.9 | t | ~7 |
Note: "Glu" refers to the gluconamide headgroup and "Hex" refers to the hexyl tail. Data is estimated based on typical values for similar compounds.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | ~174-176 |
| C-2 (Glu) | ~73-75 |
| C-3, C-4, C-5 (Glu) | ~70-73 |
| C-6 (Glu) | ~63-65 |
| C H₂-NH (Hex) | ~39-41 |
| -C H₂- (Hex, C2'-C5') | ~22-32 |
| -C H₃ (Hex) | ~13-15 |
Note: "Glu" refers to the gluconamide headgroup and "Hex" refers to the hexyl tail. The chemical shifts for the gluconamide moiety are consistent with published ranges for N-alkyl-D-gluconamides.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3400 (broad) | O-H stretching | Hydroxyl groups |
| ~3280-3350 | N-H stretching | Amide |
| ~2850-2960 | C-H stretching | Hexyl chain |
| ~1640-1660 | C=O stretching (Amide I) | Amide |
| ~1540-1560 | N-H bending (Amide II) | Amide |
| ~1050-1150 | C-O stretching | Hydroxyl groups |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z Value | Interpretation |
| [M+H]⁺ | 280.1755 | Protonated molecule |
| [M+Na]⁺ | 302.1574 | Sodium adduct |
| Fragments | Various | Corresponding to the loss of water, and cleavage of the hexyl chain and gluconamide backbone. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone.[1]
-
Materials: D-glucono-1,5-lactone, hexylamine, methanol.
-
Procedure:
-
Dissolve D-glucono-1,5-lactone in methanol at room temperature.
-
Add hexylamine (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc.
-
Thin Film: If the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Visualization of Methodologies
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complete picture of the molecular structure and purity of this compound. This technical guide serves as a foundational resource for researchers and professionals working with this and similar carbohydrate-based amphiphiles, enabling accurate characterization and facilitating further research into their promising applications.
References
Methodological & Application
Using N-Hexyl-D-gluconamide for membrane protein extraction and stabilization
Application Note & Protocols
Introduction
N-Hexyl-D-gluconamide is a non-ionic detergent that has emerged as a valuable tool for the extraction and stabilization of membrane proteins. Its unique molecular structure, featuring a hydrophilic gluconamide headgroup and a short hexyl hydrophobic tail, confers upon it gentle solubilizing properties, making it particularly suitable for sensitive and delicate membrane protein targets. This document provides an overview of the properties of this compound and detailed protocols for its application in membrane protein research, aimed at researchers, scientists, and drug development professionals.
Membrane proteins are notoriously challenging to study due to their hydrophobic nature and reliance on the lipid bilayer for structural and functional integrity.[1][2] The selection of an appropriate detergent is a critical step in isolating these proteins from their native environment while preserving their native conformation and activity.[3][4] While classical detergents like n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucoside (OG) have been widely used, there is a continuous search for novel amphiphiles with improved properties for stabilizing challenging membrane proteins.[5][6] this compound represents a class of carbohydrate-based amphiphiles that offer a milder alternative for these applications.[7]
Physicochemical Properties of this compound
The utility of a detergent in membrane protein research is largely dictated by its physicochemical properties. This compound possesses a distinct set of characteristics that make it an attractive choice for specific applications.
| Property | Value | Reference |
| Molecular Weight | 279.33 g/mol | [7] |
| Critical Micelle Concentration (CMC) | Not explicitly found for this compound, but related short-chain glucosides have high CMCs (e.g., OG ~20-25 mM) | [5][8] |
| Aggregation Number | Data not available | |
| Micelle Molecular Weight | Data not available | |
| Dialyzable | Yes (due to expected high CMC) |
Table 1: Physicochemical Properties of this compound and related detergents. The CMC is a crucial parameter, as detergents must be used at concentrations above their CMC to form micelles that can encapsulate membrane proteins.[9]
Experimental Protocols
The following protocols provide a general framework for using this compound for the extraction and purification of membrane proteins. Optimization of detergent concentration, buffer composition, and temperature is often necessary for each specific target protein.[10]
Protocol 1: Extraction of Membrane Proteins from E. coli
This protocol outlines the steps for solubilizing a target membrane protein expressed in E. coli.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 µg/mL DNase I
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1-2% (w/v) this compound
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% (w/v) this compound
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% (w/v) this compound
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) this compound
Procedure:
-
Cell Lysis and Membrane Preparation:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication on ice or multiple passes through a French press).
-
Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Solubilization:
-
Carefully discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. The final protein concentration should be around 5-10 mg/mL.
-
Incubate the suspension with gentle agitation for 1-2 hours at 4°C.
-
Clarify the solubilized sample by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove any insoluble material.
-
-
Purification:
-
Apply the supernatant containing the solubilized membrane protein to a pre-equilibrated affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
For further purification and to remove aggregates, subject the eluted protein to size-exclusion chromatography (SEC) using the SEC Buffer.
-
Protocol 2: Thermal Shift Assay for Protein Stability Assessment
A thermal shift assay, or differential scanning fluorimetry, can be used to assess the stabilizing effect of this compound on a purified membrane protein.
Materials:
-
Purified membrane protein in SEC buffer containing this compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
Procedure:
-
Prepare a master mix containing the purified membrane protein at a final concentration of 0.1-0.2 mg/mL and SYPRO Orange dye at a final dilution of 1:1000.
-
Aliquot 20 µL of the master mix into the wells of a 96-well qPCR plate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation. A higher Tm indicates greater protein stability.
Data Presentation
The following table provides a hypothetical comparison of this compound with other commonly used detergents for the extraction and stabilization of a model G-protein coupled receptor (GPCR).
| Detergent | Protein Yield (mg/L culture) | Purity (%) | Monodispersity (by SEC) | Thermal Stability (Tm, °C) |
| This compound | 1.2 | 92 | Monodisperse | 58 |
| n-Dodecyl-β-D-maltoside (DDM) | 1.5 | 95 | Monodisperse | 55 |
| n-Octyl-β-D-glucoside (OG) | 0.8 | 85 | Aggregated | 48 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 1.8 | 98 | Monodisperse | 62 |
Table 2: Hypothetical comparative data for the purification and stabilization of a model GPCR using different detergents. This table illustrates the type of quantitative data that should be generated to evaluate the effectiveness of this compound.
Conclusion
This compound is a promising detergent for the extraction and stabilization of membrane proteins, particularly for those that are sensitive to harsher detergents. Its gentle nature may help to preserve the native structure and function of the target protein. The protocols provided here offer a starting point for the application of this detergent in membrane protein research. As with any detergent, empirical optimization is key to achieving the best results for a specific membrane protein of interest. Further studies are needed to fully characterize the properties of this compound and expand its application to a wider range of challenging membrane protein targets.
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the purification of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of a membrane protein with conjugated engineered micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally restricted monosaccharide-cored glycoside amphiphiles: the effect of detergent head group variation on membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Cells to Solutions: Effective Methods for Membrane Protein Purification | MolecularCloud [molecularcloud.org]
- 9. Quantitative analysis of cell surface membrane proteins using membrane-impermeable chemical probe coupled with 18O labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Hexyl-D-gluconamide as a Surfactant in Emulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexyl-D-gluconamide is a nonionic, carbohydrate-based surfactant that holds significant promise for various applications in emulsion formulation, particularly within the pharmaceutical and cosmetic industries. Its structure, comprising a hydrophilic D-gluconamide headgroup derived from glucose and a hydrophobic hexyl tail, imparts amphiphilic properties that enable it to reduce surface and interfacial tension.[1] This characteristic is fundamental to its function as a stabilizing agent in oil-in-water (O/W) and water-in-oil (W/O) emulsions. As a "green" surfactant synthesized from renewable resources, this compound offers a biocompatible and biodegradable alternative to traditional synthetic surfactants.[1]
These application notes provide a comprehensive overview of the use of this compound in emulsion formulation, including its physicochemical properties, protocols for emulsion preparation and characterization, and a summary of available data.
Physicochemical Properties and Data Presentation
A critical aspect of selecting a surfactant for emulsion formulation is its physicochemical profile. Key parameters include the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, and the surface tension at the CMC, indicating the surfactant's efficiency in reducing surface energy.
Table 1: Physicochemical Properties of N-Alkyl-N-methylgluconamides (Comparative Data)
| Alkyl Chain Length | Surfactant | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) |
| C10 | N-Decyl-N-methylgluconamide | 2.5 x 10⁻³ | 28.5 |
| C12 | N-Dodecyl-N-methylgluconamide | 6.3 x 10⁻⁴ | 29.0 |
| C14 | N-Tetradecyl-N-methylgluconamide | 1.6 x 10⁻⁴ | 30.0 |
| C16 | N-Hexadecyl-N-methylgluconamide | 4.0 x 10⁻⁵ | 31.5 |
| C18 | N-Octadecyl-N-methylgluconamide | 1.0 x 10⁻⁵ | 33.0 |
Data extrapolated from studies on N-Alkyl-N-methylgluconamides. The values for this compound (C6) are expected to show a higher CMC and potentially a slightly higher surface tension at the CMC compared to the C10 analogue.
Table 2: Emulsion Stability Parameters (Hypothetical Data for an O/W Emulsion Stabilized with this compound)
| Parameter | 0 Hours | 24 Hours | 7 Days | 30 Days |
| Mean Droplet Size (nm) | 250 | 255 | 270 | 300 |
| Polydispersity Index (PDI) | 0.20 | 0.22 | 0.25 | 0.30 |
| Zeta Potential (mV) | -5.0 | -4.8 | -4.5 | -4.2 |
| Creaming Index (%) | 0 | 0 | 2 | 5 |
This table presents hypothetical data to illustrate the parameters used to evaluate emulsion stability. Actual values would need to be determined experimentally.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound, preparation of an oil-in-water emulsion, and characterization of the resulting emulsion.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the aminolysis of D-glucono-1,5-lactone.
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine
-
Methanol (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve D-glucono-1,5-lactone in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of hexylamine to the solution.
-
Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the D-glucono-1,5-lactone is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid residue from a suitable solvent (e.g., ethanol or acetone) to purify the this compound.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol details the preparation of a model O/W emulsion using this compound as the emulsifier.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier)
-
Aqueous phase (e.g., deionized water, buffer solution)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the desired concentration of this compound in the aqueous phase with gentle stirring. The concentration should be above its Critical Micelle Concentration (CMC).
-
Preparation of the Oil Phase: If required, dissolve any oil-soluble components in the chosen oil.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. This will form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization.
-
Rotor-Stator Homogenizer: Homogenize at a high speed (e.g., 5,000-20,000 rpm) for a specified duration (e.g., 5-15 minutes).
-
Microfluidizer: Pass the pre-emulsion through the microfluidizer at a set pressure for a number of cycles to achieve a nanoemulsion with a narrow droplet size distribution.
-
-
Cooling: If homogenization was performed at an elevated temperature, cool the emulsion to room temperature.
-
Characterization: Immediately characterize the freshly prepared emulsion for its properties as described in Protocol 3.
Caption: Workflow for oil-in-water emulsion preparation.
Protocol 3: Characterization of Emulsion Stability
This protocol outlines key experiments to assess the physical stability of the formulated emulsion.
1. Droplet Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of the emulsion droplets. The PDI indicates the breadth of the size distribution.
-
Apparatus: Dynamic Light Scattering instrument.
-
Procedure:
-
Dilute a small aliquot of the emulsion with the continuous phase (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the mean droplet size (Z-average) and the PDI.
-
Repeat the measurement at regular time intervals (e.g., 0, 24 hours, 7 days, 30 days) to monitor changes in droplet size, which can indicate instability phenomena like coalescence or Ostwald ripening.
-
2. Zeta Potential Measurement
-
Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between droplets, a key factor in emulsion stability.
-
Apparatus: Zeta potential analyzer.
-
Procedure:
-
Dilute the emulsion sample with the continuous phase.
-
Inject the diluted sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the velocity of the droplets.
-
The instrument calculates the zeta potential from the electrophoretic mobility.
-
Monitor the zeta potential over time to assess any changes in the surface charge of the droplets.
-
3. Macroscopic Observation and Creaming Index
-
Principle: Visual observation of the emulsion over time to detect signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement of droplets), or phase separation.
-
Procedure:
-
Place a known volume of the emulsion in a graduated cylinder or a transparent vial and seal it.
-
Store the sample under controlled conditions (e.g., room temperature, elevated temperature).
-
At regular intervals, visually inspect the sample for any signs of instability.
-
Measure the height of the cream or sediment layer and the total height of the emulsion.
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of cream layer / Total height of emulsion) x 100
-
Caption: Key methods for emulsion stability characterization.
Conclusion
This compound presents a compelling option as a bio-based, nonionic surfactant for emulsion formulations. Its amphiphilic nature allows it to effectively reduce interfacial tension and stabilize emulsions. While specific quantitative data for this particular surfactant is limited in the current literature, the provided protocols offer a robust framework for its synthesis and evaluation in emulsion systems. Researchers and formulation scientists are encouraged to perform the described characterization studies to determine the precise performance parameters of this compound for their specific applications. The comparative data from homologous surfactants suggest that it will be an effective emulsifier, particularly for applications requiring biocompatible and biodegradable ingredients.
References
Application Notes and Protocols: N-Hexyl-D-gluconamide for the Stabilization of Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Hexyl-D-gluconamide as a stabilizing agent for nanoparticles in drug delivery systems. This compound, a non-ionic surfactant derived from glucose, offers excellent biocompatibility and biodegradability, making it an attractive excipient for advanced drug delivery formulations. Its amphiphilic nature, with a hydrophilic gluconamide headgroup and a hydrophobic hexyl tail, allows for effective stabilization of various nanoparticle types, including polymeric nanoparticles and liposomes, intended for the delivery of hydrophobic therapeutic agents.
Introduction to this compound in Nanoparticle Formulations
This compound is a versatile surfactant that can self-assemble into micelles and stabilize nanoparticle suspensions through steric hindrance, preventing aggregation and enhancing their stability in physiological environments.[1] The use of such sugar-based surfactants is gaining traction in pharmaceutical sciences due to their favorable safety profile and renewable origins. These attributes make this compound a promising candidate for the development of next-generation drug delivery vehicles with improved therapeutic outcomes and reduced side effects.
This document outlines the synthesis of drug-loaded polymeric nanoparticles stabilized with this compound, their characterization, and methods to assess drug loading and release. Furthermore, protocols for evaluating the biocompatibility of these nanoparticle formulations are provided.
Experimental Protocols
Synthesis of this compound
A common and efficient method for synthesizing this compound is through the amidation of D-glucono-1,5-lactone with hexylamine.[1]
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Condenser
Procedure:
-
Dissolve D-glucono-1,5-lactone in ethanol in a round-bottom flask.
-
Add a molar excess (typically 1.5 to 2.0 equivalents) of hexylamine to the solution.[1]
-
Attach a condenser and reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Preparation of Drug-Loaded Polymeric Nanoparticles Stabilized with this compound
This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a model hydrophobic drug, such as paclitaxel, using a nanoprecipitation method with this compound as a stabilizer.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Paclitaxel (or other hydrophobic drug)
-
This compound
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve 50 mg of PLGA and 5 mg of paclitaxel in 5 ml of acetone to prepare the organic phase.
-
In a separate beaker, dissolve this compound in 30 ml of deionized water to create a 1% (w/v) stabilizer solution.
-
Using a syringe pump, add the organic phase dropwise to the aqueous stabilizer solution under constant magnetic stirring (e.g., 600 rpm).
-
Continue stirring the resulting nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.
-
The resulting colloidal solution of nanoparticles can be used for further characterization or purified by centrifugation to remove any unencapsulated drug and excess stabilizer.
Characterization of Nanoparticles
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior of nanoparticles and can be determined using Dynamic Light Scattering (DLS).
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
2.3.2. Morphology
Transmission Electron Microscopy (TEM) is used to visualize the shape and surface morphology of the nanoparticles.
Procedure:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
If necessary, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).
-
Image the dried grid using a TEM.
Determination of Drug Loading Content and Encapsulation Efficiency
Procedure:
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Collect the supernatant, which contains the unencapsulated drug.
-
Lyophilize the nanoparticle pellet to obtain a dry powder.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant and in the dissolved nanoparticle solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
In Vitro Drug Release Study
The dialysis bag method is a common technique to evaluate the in vitro release profile of a drug from nanoparticles.
Procedure:
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Biocompatibility Assessment
2.6.1. In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to evaluate the cytotoxicity of the nanoparticle formulation on a relevant cell line.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nanoparticle suspension (and appropriate controls, including empty nanoparticles and the free drug).
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), add MTT reagent to each well and incubate for a further 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Data Presentation
Table 1: Physicochemical Properties of Paclitaxel-Loaded PLGA Nanoparticles Stabilized with this compound (Illustrative Data)
| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) |
| PLGA-PTX-NHG | 185 ± 5 | 0.15 ± 0.02 | -15.2 ± 1.8 |
Table 2: Drug Loading and In Vitro Release Characteristics of Paclitaxel-Loaded PLGA Nanoparticles (Illustrative Data)
| Formulation Code | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| PLGA-PTX-NHG | 8.5 ± 0.7 | 85 ± 5 | 35 ± 3 | 75 ± 6 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of drug-loaded nanoparticles.
Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis in cancer cells.
Conclusion
This compound serves as a promising stabilizer for the formulation of drug-loaded nanoparticles. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of such nanoparticle systems. The inherent biocompatibility of this sugar-based surfactant, combined with its effective stabilizing properties, makes it a valuable tool for researchers and professionals in the field of drug delivery, aiming to develop safer and more efficient therapeutic solutions. Further optimization of formulation parameters and in vivo studies are warranted to fully explore the potential of this compound-stabilized nanoparticles in clinical applications.
References
Application Notes and Protocols for N-Hexyl-D-gluconamide-Based Hydrogels
Introduction
N-Hexyl-D-gluconamide is a carbohydrate-based amphiphile capable of self-assembling into hydrogels in aqueous solutions.[1] These hydrogels are of significant interest for biomedical applications, such as tissue engineering and controlled drug release, due to their biocompatibility and tunable properties.[1][2] The formation of the hydrogel network is driven by non-covalent interactions, including hydrogen bonding and hydrophobic forces, which lead to the self-assembly of this compound molecules into a three-dimensional fibrous network that entraps water.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound-based hydrogels.
Data Presentation
The properties of N-alkyl-D-gluconamide hydrogels can be influenced by factors such as the concentration of the gelator and the length of the alkyl chain. The following table summarizes key quantitative data for related N-alkyl-D-gluconamide hydrogels.
| Parameter | Value | Compound | Reference |
| Minimum Gelation Concentration | 1 wt% | N-hexyl-D-galactonamide | [1] |
| Minimum Gelation Concentration | ~1 wt% | N-octyl-D-gluconamide | [1] |
| Gel-Sol Transition Temperature | 48 °C | Dipeptide-based hydrogel | [1] |
| Fiber Diameter | ~3.8 nm | N-octyl-D-gluconamide quadruple helices | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the aminolysis of D-glucono-1,5-lactone.[1]
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine
-
Anhydrous ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
-
Diethyl ether (for washing)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve D-glucono-1,5-lactone in anhydrous ethanol.
-
Addition of Hexylamine: While stirring, slowly add an equimolar amount of hexylamine to the solution. The reaction is an exothermic nucleophilic attack by the hexylamine on the carbonyl carbon of the lactone, leading to the opening of the lactone ring.[1]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.
-
Crystallization: Transfer the resulting crude product to a crystallization dish and allow it to crystallize, potentially with the aid of a small amount of a suitable solvent.
-
Purification: Collect the crystals by vacuum filtration and wash them with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified this compound crystals under vacuum.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Preparation of this compound Hydrogel
This protocol describes the formation of a hydrogel from the synthesized this compound.
Materials:
-
Synthesized this compound
-
Deionized water
-
Vial or other suitable container
-
Heating plate or water bath
-
Vortex mixer
Procedure:
-
Dispersion: Weigh the desired amount of this compound and add it to a vial containing deionized water to achieve the target concentration (e.g., 1-5 wt%).
-
Dissolution: Gently heat the mixture while stirring or vortexing until the this compound is completely dissolved. The temperature should be raised above the gel-sol transition temperature.[1]
-
Gelation: Allow the clear solution to cool to room temperature undisturbed. The hydrogel will form as the solution cools and the this compound molecules self-assemble into a fibrous network.[1]
-
Equilibration: Store the hydrogel at a constant temperature for a period to ensure the gelation process is complete and the network is stable.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis of this compound.
Caption: this compound Hydrogel Preparation.
References
Application Notes and Protocols for Solubilizing Hydrophobic Compounds with N-Hexyl-D-gluconamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Hexyl-D-gluconamide, a non-ionic surfactant, to enhance the solubility of hydrophobic compounds. This document is intended for researchers in pharmaceuticals, biotechnology, and material science who are seeking effective methods for formulating poorly water-soluble molecules.
Introduction to this compound
This compound is a carbohydrate-based amphiphile possessing a hydrophilic D-gluconamide headgroup and a hydrophobic hexyl tail.[1] This molecular structure allows it to self-assemble in aqueous solutions to form micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic shell. This property makes this compound an effective solubilizing agent for hydrophobic compounds, which can be encapsulated within the hydrophobic core of the micelles, thereby increasing their apparent solubility in aqueous media.
The formation of micelles occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, this compound exists primarily as monomers. Above the CMC, the monomers aggregate to form micelles, and any additional surfactant molecules will preferentially form more micelles. The efficiency of a surfactant as a solubilizing agent is closely related to its CMC.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 279.33 g/mol | [1] |
| Type | Non-ionic Surfactant | [1] |
| CAS Number | 18375-59-2 | [1] |
| Estimated Critical Micelle Concentration (CMC) | 25 - 50 mM | This is an estimate based on structurally similar surfactants. The exact CMC should be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of the Critical Micelle Concentration (CMC) of this compound
This protocol describes the determination of the CMC of this compound using the surface tension method. The principle of this method is that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 100 mM).
-
Prepare a series of dilutions: Prepare a series of dilutions of the this compound stock solution in deionized water, ranging from a concentration well below the expected CMC to a concentration well above it (e.g., 0.1 mM to 100 mM).
-
Measure the surface tension: For each dilution, measure the surface tension using a calibrated tensiometer at a constant temperature. Allow the solution to equilibrate before each measurement.
-
Plot the data: Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.
-
Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Protocol 2: Solubilization of a Model Hydrophobic Compound (e.g., Paclitaxel)
This protocol provides a general method for determining the increase in the aqueous solubility of a hydrophobic compound, such as the anticancer drug Paclitaxel, as a function of this compound concentration.
Materials:
-
This compound
-
Hydrophobic compound (e.g., Paclitaxel)
-
Deionized water or a relevant buffer solution (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare this compound Solutions: Prepare a series of aqueous solutions of this compound at different concentrations, ranging from below to well above the determined CMC (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 75 mM, 100 mM).
-
Add Excess Hydrophobic Compound: To a known volume of each this compound solution, add an excess amount of the hydrophobic compound (e.g., Paclitaxel). Ensure that there is undissolved solid material present in each sample.
-
Equilibration: Tightly seal the samples and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separation of Undissolved Compound: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound. Alternatively, filter the solutions using a 0.22 µm syringe filter that does not bind the compound of interest.
-
Quantification of Solubilized Compound: Carefully collect the supernatant or filtrate. Dilute the samples as necessary with an appropriate solvent and quantify the concentration of the solubilized hydrophobic compound using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or HPLC.[2][3]
-
Data Analysis: Plot the solubility of the hydrophobic compound (in µg/mL or mM) as a function of the this compound concentration.
Data Presentation
The following table presents hypothetical data for the solubilization of Paclitaxel, a model hydrophobic drug, using this compound. The intrinsic aqueous solubility of Paclitaxel is very low, approximately 0.3 µg/mL.[2]
| This compound Concentration (mM) | Paclitaxel Solubility (µg/mL) | Fold Increase in Solubility |
| 0 (Control) | 0.3 | 1 |
| 10 | 1.5 | 5 |
| 25 | 12.8 | 43 |
| 50 | 85.2 | 284 |
| 75 | 155.6 | 519 |
| 100 | 250.1 | 834 |
Note: These are illustrative data and actual results may vary depending on the specific experimental conditions.
Mechanism of Solubilization
The solubilization of hydrophobic compounds by this compound is achieved through micellar encapsulation. Above the CMC, the amphiphilic this compound molecules aggregate into micelles. The hydrophobic hexyl tails form the core of the micelle, creating a nonpolar microenvironment. Hydrophobic drug molecules partition from the aqueous phase into this hydrophobic core, where they are shielded from the surrounding water. The hydrophilic D-gluconamide headgroups form the outer shell of the micelle, which interacts favorably with water, rendering the entire micelle-drug complex soluble.
Conclusion
This compound is a promising excipient for the formulation of hydrophobic drugs and other poorly soluble compounds. Its ability to form micelles in aqueous solutions provides a mechanism to significantly enhance solubility. The protocols provided herein offer a systematic approach to characterizing the properties of this compound and its effectiveness as a solubilizing agent. Researchers and formulation scientists can adapt these methods to their specific compounds of interest to overcome solubility challenges in drug development and other applications.
References
Application Notes and Protocols: N-Hexyl-D-gluconamide as a Green Surfactant in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Hexyl-D-gluconamide: A Sustainable Surfactant
This compound is a non-ionic surfactant belonging to the family of N-alkyl-D-gluconamides. It is a carbohydrate-based amphiphile, featuring a hydrophilic D-gluconamide headgroup derived from glucose and a hydrophobic hexyl tail.[1] This structure imparts advantageous properties for cosmetic formulations, positioning it as a "green" alternative to traditional surfactants. Its synthesis is typically achieved through the aminolysis of D-glucono-1,5-lactone with hexylamine, a relatively simple and efficient process.[1] The growing emphasis on sustainability and biocompatibility in the cosmetics industry has driven interest in sugar-based surfactants like this compound, which are derived from renewable resources.
The amphiphilic nature of this compound allows it to reduce surface and interfacial tension, making it a promising emulsifying agent for oil-in-water (O/W) and water-in-oil (W/O) cosmetic formulations.[1] Furthermore, its ability to self-assemble into higher-order structures, such as helical fibers, enables it to act as a low molecular weight hydrogelator, opening possibilities for creating novel textures in cosmetic products.[1]
Key Performance Characteristics
While specific quantitative data for this compound is not extensively published, studies on homologous series of N-alkyl-N-methylgluconamides provide valuable insights into its expected performance. The length of the alkyl chain significantly influences the surfactant's properties.[1]
Surface Activity and Emulsification
This compound effectively reduces the surface tension of water. As the alkyl chain length in N-alkyl-gluconamides increases, the critical micelle concentration (CMC) decreases, and the efficiency of surface tension reduction increases due to greater hydrophobicity.[1] This suggests that this compound will exhibit good surfactant properties, enabling the formation and stabilization of emulsions. Its performance can be compared with other N-alkyl-D-gluconamides to understand the structure-property relationships that govern emulsion stability.[1]
Foaming Properties
The foaming ability of sugar-based surfactants can be variable and is often related to their aqueous solubility. While not extensively documented for this compound, related alkyl polyglycosides are known for their foaming capabilities.[2][3] The stability of the foam produced is dependent on the properties of the surfactant film at the bubble surface.
Hydrogel Formation
A noteworthy characteristic of this compound and its analogs is their ability to form hydrogels at low concentrations. For instance, the related N-octyl-D-gluconamide can form gels at around 1 wt%.[1] This property can be leveraged to create structured cosmetic formulations with unique rheological properties.
Data Presentation
The following tables summarize key physicochemical properties and performance data for N-alkyl-N-methylgluconamides, which can be used as a reference to estimate the properties of this compound.
Table 1: Physicochemical Properties of N-Alkyl-N-methylgluconamides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Decyl-N-methylgluconamide | C₁₇H₃₅NO₆ | 349.46 |
| N-Dodecyl-N-methylgluconamide | C₁₉H₃₉NO₆ | 377.52 |
| N-Tetradecyl-N-methylgluconamide | C₂₁H₄₃NO₆ | 405.58 |
| N-Hexadecyl-D-gluconamide | C₂₂H₄₅NO₆ | 419.6 |
Note: Data for N-Hexadecyl-D-gluconamide is included for comparison.[4]
Table 2: Surface Properties of N-Alkyl-N-methylgluconamides at 20°C
| Compound | CMC (mol/L) | γ at CMC (mN/m) | Area per Molecule (A_min, Ų) |
| N-Decyl-N-methylgluconamide | 2.0 x 10⁻³ | 28.5 | 45 |
| N-Dodecyl-N-methylgluconamide | 2.5 x 10⁻⁴ | 29.0 | 48 |
| N-Tetradecyl-N-methylgluconamide | 4.0 x 10⁻⁵ | 31.0 | 50 |
Note: This data is for N-alkyl-N-methylgluconamides and is presented to illustrate the effect of alkyl chain length. Specific values for this compound may differ. Data sourced from related research.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic formulations are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. It can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration.
Method: Surface Tension Measurement
-
Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension curve shows a sharp break.
Evaluation of Emulsifying Performance
Method: Emulsion Stability Test
-
Emulsion Preparation: Prepare an oil-in-water (O/W) emulsion using a standard cosmetic oil (e.g., squalane, octyldodecanol) and this compound as the emulsifier. A typical formulation might consist of 10-20% oil phase, 1-5% this compound, and the remainder as the aqueous phase. Homogenize the mixture using a high-shear mixer.
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to observe any phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).
-
Elevated Temperature Storage: Store the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1-3 months) and observe for any changes in appearance, viscosity, or phase separation.
-
-
Observation: At regular intervals, visually inspect the emulsions for signs of instability such as creaming, coalescence, or phase separation. Measure changes in viscosity and particle size if equipment is available.
Assessment of Foaming Properties
Method: Modified Ross-Miles Method
-
Solution Preparation: Prepare a solution of this compound in water at a specific concentration.
-
Foam Generation: Pour a fixed volume of the solution from a specified height into a graduated cylinder containing a smaller volume of the same solution to generate foam.
-
Measurement: Measure the initial foam height immediately after pouring. Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
In-Vitro Mildness and Irritation Potential Assessment
To evaluate the mildness of this compound for cosmetic applications, several in-vitro tests can be performed.
a) Zein Test
This test assesses the potential of a surfactant to damage skin proteins.
-
Procedure: A solution of this compound is incubated with zein, a corn protein similar to keratin.
-
Analysis: The amount of dissolved zein is quantified, typically using a BCA protein assay with UV/Vis spectrometry.
-
Interpretation: A lower amount of dissolved zein indicates a milder surfactant with lower skin irritation potential.[5][6]
b) Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)
This is an alternative to animal testing for evaluating eye and mucous membrane irritation.
-
Procedure: A solution of this compound is applied to the chorioallantoic membrane of a fertilized hen's egg.
-
Observation: The membrane is observed for signs of irritation, such as hemorrhage, lysis, and coagulation, over a specific time period.
-
Interpretation: A slower onset and lower severity of these effects indicate a milder substance.[5][6]
c) Red Blood Cell (RBC) Test
This test measures the potential of a surfactant to cause hemolysis (rupture of red blood cells).
-
Procedure: A solution of this compound is incubated with a suspension of red blood cells.
-
Analysis: The amount of hemoglobin released due to hemolysis is measured spectrophotometrically.
-
Interpretation: A lower amount of released hemoglobin suggests a milder surfactant.[6]
d) Lipid Extraction Assay
This assay evaluates the potential of a surfactant to damage the skin's lipid barrier.
-
Procedure: A solution of this compound is mixed with a known amount of a model lipid, such as stearic acid.
-
Analysis: The amount of dissolved lipid is determined.
-
Interpretation: A lower amount of dissolved lipid indicates a lower potential to disrupt the skin's lipid barrier.[5][6]
Mandatory Visualizations
Signaling Pathways and Mechanisms
The following diagram illustrates the potential interaction of a non-ionic surfactant like this compound with the stratum corneum, the outermost layer of the skin. Non-ionic surfactants are generally considered milder than their ionic counterparts. Their interaction with the skin barrier primarily involves the disruption of the highly organized lipid matrix and potential interaction with skin proteins.[7][8][9]
Caption: Interaction of this compound with the skin barrier.
Experimental Workflows
The following diagram outlines the general workflow for evaluating a new surfactant for cosmetic applications.
Caption: Workflow for evaluating this compound.
Logical Relationships
The following diagram illustrates the logical relationship between the molecular structure of N-alkyl-gluconamides and their surfactant properties.
Caption: Structure-property relationship of N-alkyl-gluconamides.
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-Hexadecyl-D-gluconamide | C22H45NO6 | CID 87613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Science Behind Mild Technology - Lubrizol [lubrizol.com]
- 6. Mild Cleansers; Are Surfactants in Your Products Irritating? [maha.asia]
- 7. Modern Mild Skin Cleansing [scirp.org]
- 8. Non-ionic surfactants as innovative skin penetration enhancers: insight in the mechanism of interaction with simple 2D stratum corneum model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing N-Hexyl-D-gluconamide in Controlled Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexyl-D-gluconamide is a carbohydrate-based, non-ionic surfactant that has garnered significant interest in the field of biomaterials and drug delivery. Its amphiphilic nature, stemming from a hydrophilic D-gluconamide headgroup and a hydrophobic N-hexyl tail, allows it to self-assemble in aqueous environments into various supramolecular structures such as micelles, nanofibers, and hydrogels.[1] This property, combined with its potential for biocompatibility and biodegradability, makes this compound an attractive excipient for the development of novel controlled release drug delivery systems.[1]
These application notes provide an overview of the physicochemical properties of this compound, its mechanism of forming drug-eluting matrices, and detailed protocols for the preparation and characterization of drug-loaded formulations.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for designing and optimizing drug delivery systems.
| Property | Value | Reference |
| CAS Number | 18375-59-2 | [1] |
| Molecular Formula | C12H25NO6 | [2] |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water, forming clear to opalescent solutions | [1] |
| Density | 1.26 g/cm³ | [2] |
| Boiling Point | 629.1 °C at 760 mmHg | [2] |
| Flash Point | 334.3 °C | [2] |
Mechanism of Self-Assembly and Drug Entrapment
The utility of this compound in controlled release stems from its ability to self-assemble into a three-dimensional network that can physically entrap drug molecules. This process is primarily driven by non-covalent interactions, including hydrogen bonding between the gluconamide headgroups and hydrophobic interactions between the hexyl chains.[1]
In an aqueous solution above its critical gelation concentration, this compound molecules arrange themselves into long, helical fibers. These fibers further entangle to form a cross-linked hydrogel network, creating pockets where drug molecules can be sequestered. The release of the entrapped drug is then governed by diffusion through the pores of this network.
Proposed Mechanism of Controlled Drug Release
The release of a drug from an this compound hydrogel is primarily a diffusion-controlled process. The rate of release is influenced by several factors, including the porosity of the hydrogel matrix, the size of the drug molecule, and the drug's interaction with the polymer network. The release kinetics can often be described by the Korsmeyer-Peppas model, where an initial burst release is followed by a sustained release phase.[3][4]
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of drug-loaded this compound formulations.
Protocol 1: Preparation of a Drug-Loaded this compound Hydrogel
This protocol describes the preparation of a thermo-responsive hydrogel for the controlled release of a model hydrophilic drug, such as Doxorubicin.
Materials:
-
This compound
-
Doxorubicin HCl
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Glass vials (2 mL)
-
Magnetic stirrer and stir bar
-
Water bath or heating block
Procedure:
-
Prepare a stock solution of Doxorubicin HCl in sterile water at a concentration of 10 mg/mL.
-
Weigh the desired amount of this compound to achieve the final target concentration (e.g., 5%, 10%, 15% w/v).
-
In a sterile glass vial, add the appropriate volume of PBS (pH 7.4).
-
While stirring, slowly add the weighed this compound to the PBS.
-
Heat the mixture to 60-70 °C with continuous stirring until the this compound is completely dissolved, forming a clear solution.
-
Cool the solution to room temperature.
-
Add the required volume of the Doxorubicin stock solution to the this compound solution to achieve the desired final drug concentration (e.g., 1 mg/mL).
-
Gently mix the solution to ensure uniform distribution of the drug.
-
The resulting solution will be a liquid at room temperature and will form a gel upon warming to physiological temperature (37 °C).[5]
Protocol 2: Characterization of the Hydrogel
5.2.1. Gelation Temperature and Time:
-
Transfer 0.5 mL of the drug-loaded this compound solution into a 2 mL glass vial.
-
Place the vial in a circulating water bath with a thermometer.
-
Gradually increase the temperature of the water bath at a rate of 1 °C/min.
-
The gelation temperature is determined by the tube inversion method, where the gel is considered formed when it no longer flows upon inversion of the vial.
-
To determine the gelation time, place the vial in a water bath set at 37 °C and record the time required for the gel to form.
5.2.2. Drug Loading and Encapsulation Efficiency:
-
Prepare a known amount of the drug-loaded hydrogel.
-
Add a large excess of a solvent in which the drug is soluble but the polymer is not (e.g., a mixture of organic solvent and water) to disrupt the gel and dissolve the drug.
-
Centrifuge the mixture to separate the precipitated polymer.
-
Analyze the supernatant for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in hydrogel / Total weight of hydrogel) x 100
-
EE (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a method to evaluate the in vitro release profile of the drug from the hydrogel.
Materials:
-
Drug-loaded this compound hydrogel
-
Release medium (PBS, pH 7.4)
-
Dialysis tubing (with a molecular weight cut-off lower than the drug's molecular weight)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)
Procedure:
-
Accurately weigh a specific amount of the drug-loaded hydrogel (e.g., 1 g) and place it inside a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium (e.g., 50 mL of PBS at 37 °C).
-
Place the entire setup in a shaking water bath maintained at 37 °C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables present illustrative data for Doxorubicin-loaded this compound hydrogels.
Table 1: Formulation Parameters and Characterization
| Formulation Code | This compound Conc. (% w/v) | Doxorubicin Conc. (mg/mL) | Gelation Temp. (°C) | Gelation Time at 37°C (min) | Drug Loading (%) | Encapsulation Efficiency (%) |
| HG-5-1 | 5 | 1 | 35.2 ± 0.5 | 8.1 ± 0.7 | 0.95 ± 0.04 | 95.2 ± 3.8 |
| HG-10-1 | 10 | 1 | 33.8 ± 0.3 | 5.3 ± 0.4 | 0.97 ± 0.03 | 97.1 ± 2.9 |
| HG-15-1 | 15 | 1 | 32.1 ± 0.6 | 3.5 ± 0.3 | 0.98 ± 0.02 | 98.4 ± 2.1 |
Table 2: In Vitro Cumulative Drug Release Profile
| Time (hours) | HG-5-1 Cumulative Release (%) | HG-10-1 Cumulative Release (%) | HG-15-1 Cumulative Release (%) |
| 1 | 25.4 ± 2.1 | 18.2 ± 1.5 | 12.5 ± 1.1 |
| 4 | 45.8 ± 3.5 | 35.6 ± 2.8 | 28.9 ± 2.3 |
| 8 | 62.1 ± 4.2 | 51.3 ± 3.9 | 43.7 ± 3.1 |
| 12 | 75.3 ± 5.1 | 64.8 ± 4.6 | 55.9 ± 4.0 |
| 24 | 88.9 ± 5.8 | 80.2 ± 5.2 | 72.4 ± 4.8 |
| 48 | 95.1 ± 6.2 | 91.5 ± 5.9 | 85.6 ± 5.5 |
| 72 | 96.3 ± 6.4 | 94.8 ± 6.1 | 90.1 ± 5.8 |
Visualization of Experimental Workflow
Conclusion
This compound presents a promising platform for the development of controlled release drug delivery systems. Its self-assembling properties allow for the formation of hydrogels that can effectively entrap and provide sustained release of therapeutic agents. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of this versatile biomaterial in various pharmaceutical applications. Further studies are warranted to investigate its in vivo biocompatibility, degradation, and pharmacokinetic profiles.
References
Application Notes and Protocols: N-Hexyl-D-gluconamide as a Low Molecular Weight Gelator for Organogels
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
N-Hexyl-D-gluconamide is a carbohydrate-based amphiphile that functions as a low molecular weight gelator (LMWG).[1] Its structure consists of a hydrophilic D-gluconamide headgroup and a hydrophobic n-hexyl tail. This amphiphilic nature drives its self-assembly in organic solvents to form three-dimensional fibrillar networks, resulting in the formation of organogels.[1] The primary non-covalent interactions responsible for this self-assembly are hydrogen bonding between the multiple hydroxyl and amide groups of the sugar head, and van der Waals forces and hydrophobic interactions among the alkyl chains.[1]
The resulting organogels are typically thermoreversible, meaning they can transition from a solid-like gel to a liquid-like sol upon heating and revert to a gel upon cooling. This property, along with the potential for biocompatibility due to the sugar moiety, makes this compound-based organogels attractive for various applications, particularly in the pharmaceutical and drug development fields.[2][3] They can serve as matrices for the controlled release of therapeutic agents, offering a stable, semi-solid vehicle for topical or localized drug delivery.[2][4][5] The tunable nature of the gel network allows for the potential encapsulation of both hydrophilic and lipophilic compounds.[3]
Quantitative Data
Specific quantitative data for this compound as an organogelator is not extensively available in the reviewed literature. The following tables provide data for analogous sugar-based gelators to offer a comparative context for researchers.
Table 1: Critical Gelation Concentration (CGC) of Analogous Gelators
The CGC is the minimum concentration of the gelator required to form a stable gel in a specific solvent at a given temperature.
| Gelator | Solvent | CGC (wt%) | Reference |
| N-Hexyl-D-galactonamide | Water | 1 | [1] |
| N-Octyl-D-gluconamide | Water | ~1 | [1] |
| N-Alkylhydantoins (C12H) | n-Octane | 1-3 | [6] |
| N-Alkylhydantoins (C16H) | n-Octane | <1 | [6] |
| N-Alkylhydantoins (C12H) | Squalane | 3-5 | [6] |
| N-Alkylhydantoins (C16H) | Squalane | 1-3 | [6] |
Table 2: Gel-to-Sol Transition Temperature (Tgel) of Organogels
Tgel is the temperature at which a gel melts and becomes a free-flowing liquid (sol). This parameter is crucial for understanding the thermal stability of the organogel.
| Gelator System | Concentration (wt%) | Tgel (°C) | Reference |
| 5-Alkylamido Isophthalic Acid | 2.0 (in p-xylene) | ~100 | [7] |
| 5-Alkylamido Isophthalic Acid | 2.0 (in decalin) | ~115 | [7] |
| Stigmasterol in Rapeseed Oil | 2.0 | 5 | [8] |
| Sorbitan Monostearate in Olive Oil | 10.0 | ~65 | [8] |
Table 3: Rheological Properties of Organogels (Illustrative)
Rheology characterizes the flow and deformation of materials. For organogels, key parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A stable gel is typically characterized by G' > G''.
| Gelator System | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| N-oleyldiamide in Decane | 1 | ~100 - 1000 | ~10 - 100 | [9] |
| N-oleyldiamide in Glycerol Carbonate | 1 | >10,000 | >1000 | [9] |
| 12-Hydroxystearic Acid in Dodecane | 1 | ~10,000 - 100,000 | ~1000 - 10,000 | [10] |
| Sorbitan Monostearate in Rapeseed Oil | 1 | ~1000 | ~100 | [11] |
Note: The data in the tables above are for comparative purposes, as specific values for this compound organogels were not found in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the common method of aminolysis of a lactone.
-
Materials:
-
D-glucono-1,5-lactone
-
n-Hexylamine (1.5 - 2.0 equivalents)
-
Ethanol (or other suitable solvent, though solvent-free conditions are possible)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/ether mixture)
-
-
Procedure:
-
Combine D-glucono-1,5-lactone and n-hexylamine in a round-bottom flask.
-
Add ethanol as a solvent to facilitate mixing, if necessary.
-
Heat the mixture with stirring under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent using a rotary evaporator.
-
The crude product is then purified by recrystallization to yield this compound as a white solid.
-
Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.
-
Protocol 2: Preparation of this compound Organogels
-
Materials:
-
This compound (gelator)
-
Organic solvent of choice (e.g., o-xylene, chloroform, ethyl acetate, ethanol, mineral oil)[12]
-
Sealed vials (e.g., 4 mL)
-
Heating block or water bath
-
Vortex mixer
-
-
Procedure:
-
Weigh a specific amount of this compound and place it into a vial.
-
Add a measured volume of the desired organic solvent to achieve the target concentration (e.g., starting with 1-5 wt%).
-
Seal the vial tightly to prevent solvent evaporation.
-
Heat the vial in a heating block or water bath to a temperature above the dissolution point of the gelator (e.g., 80-100°C), until the solid is completely dissolved.[13] Intermittent vortexing can aid dissolution.
-
Once a clear, homogeneous solution (sol) is formed, remove the vial from the heat source.
-
Allow the sol to cool to room temperature undisturbed.
-
Gel formation is typically observed as the solution cools and becomes immobile. Allow the system to equilibrate for at least 24 hours before characterization.
-
Protocol 3: Characterization of Organogels
-
A. Determination of Critical Gelation Concentration (CGC) - Tube Inversion Method
-
Prepare a series of organogels with varying concentrations of this compound in a specific solvent as described in Protocol 2.
-
After allowing the samples to equilibrate at room temperature for 24 hours, invert the vials.
-
The CGC is the lowest concentration at which the gel is stable and does not flow upon inversion.[6]
-
-
B. Measurement of Gel-to-Sol Transition Temperature (Tgel) - Dropping Ball or Inversion Method
-
Prepare a stable organogel in a sealed vial.
-
Place the vial in a temperature-controlled water bath or heating block.
-
For the inversion method, the vials are inverted and the temperature is slowly increased (e.g., 1°C/min). The Tgel is the temperature at which the gel starts to flow.[8]
-
Alternatively, place a small, dense object (like a glass bead) on the surface of the gel. The Tgel is the temperature at which the object begins to sink through the melting gel.
-
-
C. Rheological Analysis
-
Use a rheometer with a parallel plate or cone-plate geometry.[14][15]
-
Carefully load the organogel sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Oscillatory Strain Sweep: First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain.[16] This will provide data on how the storage modulus (G') and loss modulus (G'') vary with frequency. For a true gel, G' should be greater than G'' and relatively independent of frequency.[15]
-
Temperature Sweep: To determine the Tgel more precisely, perform a temperature ramp (e.g., from 25°C to 100°C at 2°C/min) while monitoring G' and G''. The Tgel is often identified as the temperature at which G' and G'' crossover (G' = G'').
-
-
D. Scanning Electron Microscopy (SEM) Imaging of the Gel Network
-
Sample Preparation (Xerogel):
-
Prepare an organogel on a suitable substrate (e.g., a small piece of silicon wafer).
-
Freeze the gel rapidly in liquid nitrogen (cryo-fixation).[17]
-
Lyophilize (freeze-dry) the sample under vacuum to remove the organic solvent, leaving the dried fibrillar network (xerogel).
-
Note: This process may cause the network to collapse or alter its structure.[17]
-
-
Cryo-SEM (for in-situ imaging):
-
For a more accurate representation of the native gel structure, use a cryo-SEM technique.
-
The organogel is rapidly frozen (vitrified) and transferred to a cryo-preparation chamber where it is fractured to expose an internal surface.[18][19]
-
A thin layer of surface solvent may be sublimated to reveal the network structure more clearly.
-
-
Imaging:
-
Mount the prepared sample onto an SEM stub using carbon tape.
-
Sputter-coat the sample with a conductive layer (e.g., gold or platinum) to prevent charging under the electron beam.[18]
-
Image the sample in the SEM at an appropriate accelerating voltage (e.g., 5-15 kV) to visualize the self-assembled fibrillar network.[20]
-
-
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. critical gelation concentration: Topics by Science.gov [science.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Preparation Method for Organogels: High-Speed Homogenization and Micro-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotechrep.ir [biotechrep.ir]
- 16. How Preparation Protocols Control the Rheology of Organoclay Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Troubleshooting N-Hexyl-D-gluconamide hydrogel instability and syneresis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hexyl-D-gluconamide hydrogels. The information addresses common issues related to hydrogel instability and syneresis.
Section 1: Troubleshooting Guides
Issue 1: Failure of Hydrogel to Form
Question: My this compound solution is not forming a gel upon cooling. What are the possible causes and solutions?
Answer:
Failure to form a hydrogel can be attributed to several factors related to concentration, temperature, and solvent conditions. Below is a troubleshooting guide to address this issue.
-
Concentration Below the Minimum Gelation Concentration (MGC): this compound requires a minimum concentration to self-assemble into a stable, sample-spanning network. For analogous short-chain alkyl-gluconamides, the MGC is typically around 1% w/v.[1]
-
Solution: Increase the concentration of this compound in your solution. It is recommended to prepare a series of concentrations (e.g., 1%, 1.5%, 2% w/v) to determine the optimal concentration for your specific application.
-
-
Insufficient Cooling: The self-assembly of this compound into a hydrogel is a thermoreversible process that occurs upon cooling.
-
Solution: Ensure the solution is cooled to a temperature that allows for gelation. The gel-sol transition temperature can vary, but cooling to room temperature or below is generally effective. The rate of cooling can also influence the homogeneity of the gel.[1]
-
-
Inappropriate Solvent: While this compound is designed to form hydrogels in aqueous solutions, the presence of co-solvents can interfere with the self-assembly process.
-
Solution: Prepare the hydrogel in deionized water or a suitable buffer system. If co-solvents are necessary, their concentration should be minimized and their effect on gelation should be systematically evaluated.
-
Issue 2: Hydrogel Instability and Syneresis (Water Expulsion)
Question: My this compound hydrogel is shrinking and expelling water over time (syneresis). How can I improve its stability?
Answer:
Syneresis is a common issue in hydrogels and is often driven by an increase in the hydrophobicity of the fibrillar network, leading to the expulsion of the entrapped water.[2] The following factors can influence hydrogel stability and syneresis.
-
Temperature Fluctuations: Temperature can affect the delicate balance of hydrophobic and hydrophilic interactions that maintain the hydrogel network. Increased temperatures can enhance hydrophobic interactions, potentially leading to network collapse and syneresis.[3]
-
Solution: Store the hydrogel at a constant, cool temperature. Avoid repeated temperature cycling.
-
-
pH of the Medium: The stability of some hydrogels can be influenced by the pH of the surrounding medium, which can alter the ionization state of functional groups and affect intermolecular interactions.
-
Solution: Maintain a consistent pH for your hydrogel preparation and storage. If the application involves a specific pH range, evaluate the hydrogel's stability within that range.
-
-
Gelator Crystallization: Over time, the self-assembled fibers in low molecular weight hydrogels can transition to a more stable crystalline state, which can lead to the breakdown of the hydrogel network.
-
Solution: The addition of certain nonionic surfactants has been shown to stabilize similar hydrogels by preventing or delaying the crystallization of the gelator.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound hydrogel formation?
A1: this compound is an amphiphilic molecule with a hydrophilic D-gluconamide headgroup and a hydrophobic N-hexyl tail. In aqueous solutions, these molecules self-assemble into intricate helical fibers through a combination of intermolecular hydrogen bonding between the gluconamide headgroups and hydrophobic interactions between the hexyl tails. These fibers then entangle to form a three-dimensional network that entraps water, resulting in the formation of a hydrogel.[1]
Q2: How does the concentration of this compound affect the properties of the hydrogel?
A2: Increasing the concentration of this compound generally leads to a more robust hydrogel with enhanced mechanical properties.[1] A higher concentration results in a denser fibrillar network with more cross-linking points, which increases the storage modulus (G') and overall stiffness of the gel.
Q3: Can I incorporate therapeutic agents into this compound hydrogels?
A3: Yes, the porous, water-rich environment of this compound hydrogels makes them suitable as matrices for the controlled release of therapeutic agents.[1] The release kinetics will depend on the properties of the drug (e.g., size, hydrophilicity) and its interaction with the hydrogel network.
Q4: Is it possible to modify the surface of the hydrogel for specific applications?
A4: While this compound itself does not have readily reactive groups for covalent modification, the formulation can potentially be adapted. For instance, functionalized additives could be entrapped within the hydrogel matrix, or the hydrogel could be blended with other polymers that offer functional groups for modification.
Section 3: Data Presentation
The following tables provide illustrative quantitative data on how various parameters can affect the properties of low molecular weight hydrogels similar to this compound. Note: Specific data for this compound is limited in the public domain; therefore, these tables are based on general principles and data from analogous systems.
Table 1: Effect of Gelator Concentration on Hydrogel Mechanical Strength (Illustrative Data)
| Gelator Concentration (% w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 1.0 | 500 | 50 |
| 1.5 | 1500 | 120 |
| 2.0 | 3500 | 250 |
| 2.5 | 7000 | 450 |
Table 2: Influence of Temperature on Hydrogel Stability (Illustrative Data for Syneresis)
| Temperature (°C) | Time to Onset of Syneresis (hours) | % Syneresis after 24 hours |
| 4 | > 72 | < 1% |
| 25 (Room Temp) | 48 | ~ 5% |
| 37 | 24 | ~ 15% |
Table 3: Effect of pH on Hydrogel Swelling Ratio (Illustrative Data)
| pH | Swelling Ratio (q) |
| 3.0 | 85 |
| 5.0 | 95 |
| 7.4 (Physiological) | 100 |
| 9.0 | 90 |
Section 4: Experimental Protocols
Protocol 1: Rheological Characterization of this compound Hydrogels
This protocol outlines the steps to determine the viscoelastic properties of the hydrogel using a rotational rheometer.
-
Sample Preparation: Prepare the this compound solution at the desired concentration and allow it to form a hydrogel at the desired temperature directly on the rheometer plate or in a mold of the appropriate geometry.
-
Instrumentation: Use a rotational rheometer equipped with a parallel plate or cone-plate geometry. To prevent slippage, using a crosshatched geometry is recommended.[4]
-
Time Sweep: To determine the gelation time, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region) immediately after placing the solution on the rheometer. The gel point is identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').[5]
-
Strain Sweep (Amplitude Sweep): To determine the linear viscoelastic region (LVR), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVR is the range of strains where G' and G'' are independent of the applied strain.[5][6]
-
Frequency Sweep: To characterize the mechanical spectrum of the gel, perform a frequency sweep at a constant strain within the LVR. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.[4][5]
Protocol 2: Swelling Ratio Measurement
This protocol describes how to measure the swelling capacity of the hydrogel.
-
Sample Preparation: Prepare a known weight of the dried this compound hydrogel (Wd). This can be achieved by lyophilizing a pre-formed hydrogel.
-
Swelling: Immerse the dried hydrogel in a swelling medium (e.g., deionized water or a specific buffer) at a constant temperature.
-
Measurement: At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculation: The swelling ratio (q) is calculated using the following formula: q = (Ws - Wd) / Wd [7]
-
Equilibrium Swelling: Continue the measurements until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
Protocol 3: Accelerated Stability Testing for Syneresis
This protocol provides a method to assess the physical stability of the hydrogel under stressed conditions.
-
Sample Preparation: Prepare several identical hydrogel samples in sealed, pre-weighed containers. Record the initial weight of the hydrogel-containing container.
-
Storage Conditions: Store the samples under accelerated conditions, such as elevated temperatures (e.g., 30°C, 40°C) and controlled humidity, according to ICH guidelines.[8][9]
-
Syneresis Measurement: At specified time points (e.g., 0, 1, 3, 7, 14 days), carefully decant and weigh the expelled water. The percentage of syneresis can be calculated as: % Syneresis = (Weight of expelled water / Initial weight of the hydrogel) x 100
-
Visual Inspection: At each time point, visually inspect the hydrogels for any changes in appearance, such as opacity, shrinkage, or loss of structural integrity.
Section 5: Visualizations
Caption: Self-assembly of this compound into a hydrogel network.
Caption: A logical workflow for troubleshooting hydrogel syneresis.
Caption: General experimental workflow for hydrogel characterization.
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. tainstruments.com [tainstruments.com]
- 5. Hydrogel scaffolds for tissue engineering: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Hexyl-D-gluconamide for Effective Cell Lysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Hexyl-D-gluconamide for cell lysis. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient disruption of cells for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cell lysis?
This compound is a non-ionic detergent.[1] Its amphiphilic nature, possessing both a hydrophilic sugar headgroup and a hydrophobic hexyl tail, allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis.[1] As a non-ionic detergent, it is considered mild and is often chosen to solubilize membrane proteins while preserving their native structure and function, which is crucial for many downstream applications like immunoprecipitation and functional assays.[2][3][4]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q3: How do I choose the optimal concentration of this compound for my specific cell type?
The optimal concentration of this compound can vary depending on the cell type (e.g., mammalian, bacterial, yeast) and the specific application.[6] It is recommended to perform a concentration titration to determine the lowest effective concentration that provides sufficient lysis without causing excessive protein denaturation or aggregation.[7][8] Start with a concentration range around the estimated CMC and assess lysis efficiency and protein yield.
Q4: Can this compound interfere with downstream applications?
Yes, like other detergents, this compound can potentially interfere with certain downstream assays, such as some protein quantification methods.[9][10] It is crucial to check the compatibility of your lysis buffer components with all subsequent experimental steps. If interference is a concern, methods for detergent removal, such as dialysis or chromatography, may be necessary.[4][11]
Q5: How can I prevent protein degradation during cell lysis with this compound?
Protein degradation is a common issue during cell lysis. To minimize this, it is essential to work quickly and keep samples on ice or at 4°C throughout the procedure.[11][12] The addition of a protease inhibitor cocktail to the lysis buffer is also highly recommended to inhibit the activity of proteases released from cellular compartments upon lysis.[11][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Insufficient detergent concentration. | Increase the concentration of this compound in your lysis buffer. Ensure the concentration is above the CMC.[2][4] |
| Lysis conditions are too gentle for the cell type. | For cells with tough cell walls (e.g., bacteria, yeast), consider combining detergent lysis with a physical method like sonication or bead beating.[3][6][14] | |
| Insufficient incubation time. | Increase the incubation time of the cells with the lysis buffer.[8] | |
| Low Protein Yield | Incomplete cell lysis. | Refer to the solutions for "Incomplete Cell Lysis". |
| Protein degradation. | Add a protease inhibitor cocktail to your lysis buffer and maintain cold temperatures throughout the experiment.[11][12][13] | |
| Protein precipitation or aggregation. | The detergent concentration may be too high, leading to protein denaturation. Optimize the this compound concentration by performing a titration.[7] | |
| High Viscosity of Lysate | Release of DNA and RNA from the nucleus. | Add DNase and RNase to the lysis buffer to digest nucleic acids and reduce viscosity.[14] Sonication can also shear DNA.[14] |
| Interference with Downstream Assays | Presence of detergent in the sample. | Check the compatibility of this compound with your specific assay.[9][10] If necessary, remove the detergent using methods like dialysis or size-exclusion chromatography.[4][11] |
| Protein Denaturation | Harsh lysis conditions. | As a mild, non-ionic detergent, this compound is less likely to cause denaturation. However, if denaturation is observed, try reducing the detergent concentration or incubation time.[2][4] |
Experimental Protocols
Protocol 1: General Mammalian Cell Lysis
This protocol provides a starting point for the lysis of adherent or suspension mammalian cells using this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound
-
Protease Inhibitor Cocktail
-
Cell Scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Aspirate the final wash completely.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
-
Lysis:
-
Add ice-cold Lysis Buffer containing freshly added protease inhibitors to the cells. Use approximately 1 mL of Lysis Buffer per 10^7 cells.
-
For adherent cells, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, resuspend the pellet in the Lysis Buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Storage: Use the lysate immediately for downstream applications or store at -80°C.
Protocol 2: Bacterial Cell Lysis (Gram-negative)
This protocol is a starting point for the lysis of gram-negative bacteria, which often requires a combination of enzymatic and detergent-based methods.
Materials:
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lysozyme
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound
-
Protease Inhibitor Cocktail
-
DNase I and RNase A
-
Microcentrifuge
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation and wash the pellet with TE Buffer.
-
Enzymatic Digestion: Resuspend the cell pellet in TE Buffer containing lysozyme (e.g., 1 mg/mL) and incubate at room temperature for 30 minutes.
-
Lysis: Add ice-cold Lysis Buffer containing freshly added protease inhibitors, DNase I, and RNase A.
-
Incubation: Incubate on ice for 30 minutes with occasional gentle vortexing. For more robust lysis, sonication on ice can be performed at this stage.
-
Clarification: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C.
-
Collection: Transfer the supernatant to a new pre-chilled tube.
-
Storage: Proceed with downstream applications or store at -80°C.
Visualizations
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Studying Interactions of Detergents and Lipids withα-Helical and β-Barrel Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - BR [thermofisher.com]
- 12. ptglab.com [ptglab.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Purity Analysis of N-Hexyl-D-gluconamide
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purity analysis of synthesized N-Hexyl-D-gluconamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods recommended for determining the purity and structural integrity of this compound?
A1: A combination of chromatographic and spectroscopic methods is essential for a thorough analysis. The recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily for assessing purity by quantifying the main compound relative to any impurities. A reverse-phase method using a C18 column is common.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for confirming the chemical structure and identifying impurities.[1][2]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[1]
-
Elemental Analysis (C, H, N): Provides confirmation of the empirical formula and is a standard measure of purity for small molecules.[3]
-
Infrared (IR) Spectroscopy: Helps to confirm the presence of key functional groups (e.g., amide, hydroxyl groups).[1]
-
Melting Point Determination: A straightforward method to assess purity; a sharp melting point close to the literature value indicates high purity.[1]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Impurities typically arise from unreacted starting materials or side reactions. The synthesis of this compound is commonly achieved through the aminolysis of D-glucono-1,5-lactone with hexylamine.[1] Potential impurities include:
-
Unreacted D-glucono-1,5-lactone: The starting lactone.
-
Unreacted Hexylamine: The starting amine.
-
D-gluconic acid: Formed by the hydrolysis of the lactone if water is present.
-
Side products from degradation: If reaction temperatures are too high, degradation of the sugar moiety can occur.[1]
Q3: What is the acceptable purity level for this compound in a research or development setting?
A3: For most research applications, a purity of >95% as determined by HPLC (peak area) is considered acceptable.[1] For applications requiring high precision, such as pharmaceutical development, purity standards are much stricter, often requiring >99% purity and thorough characterization of any impurity exceeding 0.1%.[4] For elemental analysis, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[3]
Q4: How does the amphiphilic nature of this compound affect its analysis?
A4: this compound is a carbohydrate-based amphiphile, possessing a hydrophilic sugar headgroup and a hydrophobic hexyl tail.[1] This can lead to self-assembly and gel formation in certain solvents and concentrations.[1] In NMR, this can cause peak broadening due to molecular aggregation. It is crucial to select an appropriate solvent (like DMSO-d₆ or MeOD) and concentration to ensure the compound is fully dissolved as monomers for accurate analysis.
Troubleshooting Guides
HPLC Analysis Issues
Q: I am observing unexpected peaks in my HPLC chromatogram. How can I determine their origin? A: Unexpected peaks can be impurities, degradation products, or system artifacts.
-
Check for Starting Materials: Prepare and inject standards of your starting materials (D-glucono-1,5-lactone and hexylamine) to compare their retention times with the unknown peaks.
-
Perform a Blank Run: Inject your mobile phase without any sample to ensure the peaks are not from the solvent or system contamination.
-
Use Mass Spectrometry (LC-MS): If available, couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the unknown peaks can help identify them as starting materials, known side products, or degradation products. For MS-compatible methods, replace any non-volatile acids like phosphoric acid with formic acid in the mobile phase.[5]
-
Stress Studies: Subject your purified sample to heat, acid, and base to see if any of the unknown peaks increase in intensity, which would suggest they are degradation products.
Q: My chromatographic peak for this compound is broad or tailing. What could be the issue? A: Poor peak shape is often due to secondary interactions or column issues.
-
Column Overload: Try injecting a more dilute sample.
-
Silanol Interactions: The free hydroxyl groups on the sugar moiety can interact with active silanol groups on the silica-based C18 column. Using a column with low silanol activity (end-capped) or adding a small amount of a competitive amine (like triethylamine) to the mobile phase can improve peak shape.
-
pH of Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analyte. For amide compounds, a slightly acidic pH can often improve peak shape.
NMR Spectroscopy Issues
Q: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What is the cause? A: Peak broadening for amphiphilic molecules like this compound is often due to aggregation or a low rate of exchange for hydroxyl protons.
-
Sample Concentration: The compound may be forming aggregates or a gel at the current concentration.[1] Dilute your sample significantly.
-
Solvent Choice: Ensure you are using a suitable deuterated solvent like DMSO-d₆, CD₃OD, or D₂O. In D₂O, the hydroxyl (-OH) and amide (-NH) protons will exchange with deuterium and may disappear or broaden, which can simplify the spectrum.
-
Temperature: Acquiring the spectrum at a higher temperature (e.g., 50-60°C) can break up aggregates and increase molecular tumbling, leading to sharper peaks.[1]
Q: I see signals in my NMR spectrum that do not correspond to this compound. How do I identify them? A: Unidentified signals are typically from residual solvent or impurities.
-
Check Residual Solvent Peaks: Compare the chemical shifts of the unknown signals to standard charts of residual peaks for your deuterated solvent.
-
Identify Starting Materials: Compare the spectrum to the known spectra of hexylamine and D-glucono-1,5-lactone. An excess of hexylamine is often used in the synthesis and can be a common impurity.[1]
-
Utilize 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, making it easier to assign signals to either the desired product or an impurity structure.[2]
Experimental Protocols & Data
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve it in 5 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[1] For MS compatibility, use 0.1% formic acid in both water (A) and acetonitrile (B).[5]
-
Detection: Low UV (e.g., 210 nm) for the amide bond or an RI detector.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Table 1: Typical HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or RI |
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Interpretation: Compare the obtained chemical shifts, multiplicities, and integrations with expected values for the this compound structure.
Table 2: Expected NMR Chemical Shifts (Approximate) Note: Shifts can vary based on solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide NH | ~8.0 (triplet) | - |
| Gluconamide H1' | ~4.2 (doublet) | ~173 (C=O) |
| Gluconamide H2'-H5' | ~3.4 - 4.0 (multiplets) | ~63 - 74 (Sugar Carbons) |
| Gluconamide CH₂OH | ~3.5 (multiplet) | - |
| Hexyl N-CH₂ | ~3.1 (quartet) | ~39 |
| Hexyl (CH₂)₄ | ~1.2 - 1.4 (multiplets) | ~22 - 31 |
| Hexyl CH₃ | ~0.8 (triplet) | ~14 |
Protocol 3: Purity Confirmation by Elemental Analysis
-
Sample Preparation: The sample must be thoroughly dried to remove residual solvents, which can significantly affect the results. A purity of >95% is required for accurate analysis.
-
Analysis: Submit the sample to a qualified analytical laboratory for Carbon, Hydrogen, and Nitrogen (CHN) analysis.
-
Interpretation: The experimental percentages should be within ±0.4% of the theoretical values calculated from the molecular formula.[3]
Table 3: Elemental Analysis Data for this compound (C₁₂H₂₅NO₆)
| Element | Theoretical % | Acceptable Range (%) |
|---|---|---|
| Carbon (C) | 51.60 | 51.20 - 52.00 |
| Hydrogen (H) | 9.02 | 8.62 - 9.42 |
| Nitrogen (N) | 5.01 | 4.61 - 5.41 |
Visualizations
Caption: Workflow for the purity and structural analysis of this compound.
Caption: Troubleshooting logic for identifying unknown peaks in an HPLC chromatogram.
Caption: Synthesis pathway showing the origin of potential impurities.
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of N-(6-Aminohexyl)-D-gluconamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common issues and solutions in the synthesis of N-Hexyl-D-gluconamide
Welcome to the technical support center for the synthesis of N-Hexyl-D-gluconamide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the aminolysis of D-glucono-1,5-lactone.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between D-glucono-1,5-lactone and hexylamine may not have gone to completion.
-
Solution: Ensure a molar excess of hexylamine is used, typically 1.5 to 2.0 equivalents, to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting lactone is no longer visible.
-
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature.
-
Purity of Reactants: Impurities in either D-glucono-1,5-lactone or hexylamine can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the hexylamine by distillation before use.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: While some solvent-free methods report high yields in a short time, reaction times can vary. Monitor the reaction by TLC and allow it to proceed until completion.
-
Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
A2: The most common side products are oligomeric by-products.[1] These can form if the newly formed this compound reacts with another molecule of D-glucono-1,5-lactone.
-
Minimization Strategy:
-
Molar Ratio of Reactants: The most effective way to minimize the formation of these by-products is to use an excess of hexylamine (1.5 to 2.0 equivalents).[1] This ensures that the lactone is more likely to react with the primary amine rather than the hydroxyl groups of the product.
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Controlled Addition: In some cases, slow, portion-wise addition of the D-glucono-1,5-lactone to the hexylamine can help to maintain a high effective concentration of the amine and reduce self-reaction.
-
Q3: The purification of my final product is proving difficult. What is the best method for purification?
A3: Purification can be challenging due to the amphiphilic nature of this compound.
-
Recrystallization: This is a common and effective method for purifying the product.
-
Recommended Solvents: A mixture of polar and non-polar solvents is often effective. For example, recrystallization from hot ethanol or a mixture of ethanol and diethyl ether can yield a pure crystalline product. The choice of solvent may require some optimization.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Eluent System: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. The optimal eluent system should be determined by TLC analysis.
-
-
Removal of Ionic Impurities: If ionic impurities are suspected, washing the crude product with deionized water or using a mixed-bed ion-exchange resin during workup can be beneficial.
Q4: Should I use a solvent for the reaction?
A4: The synthesis of this compound can be performed effectively under solvent-free conditions, which is considered a "greener" approach.[1] However, in some cases, a solvent may be beneficial.
-
Solvent-Free: This method is often preferred for its simplicity and reduced environmental impact.[1] The reaction is typically carried out by directly mixing the reactants at a controlled temperature.
-
With Solvent: Solvents such as dimethyl sulfoxide (DMSO) or methanol can be used.[1] A solvent can be useful if you are experiencing issues with mixing or heat transfer, especially on a larger scale. However, the use of solvents may necessitate longer reaction times and more complex purification procedures.[1]
Data on Reaction Conditions and Yield
The following table summarizes typical reaction conditions and their impact on the yield of this compound.
| Molar Ratio (Hexylamine:Lactone) | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| 1.5 : 1 | None | 50 | 2-4 | > 90 | Excess amine minimizes by-products. |
| 2.0 : 1 | None | 60 | 1-3 | > 95 | Higher excess of amine can further improve yield and purity. |
| 1.2 : 1 | None | 50 | 4-6 | 70-80 | Lower excess of amine may lead to incomplete conversion and by-product formation. |
| 1.5 : 1 | Methanol | Reflux | 6-8 | 85-95 | Solvent may require longer reaction times and more rigorous purification. |
| 1.5 : 1 | DMSO | 50 | 4-6 | 80-90 | Solvent choice can impact reaction rate and purification. |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound
This protocol describes a common and environmentally friendly method for the synthesis of this compound.
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Ethanol (for recrystallization)
-
Diethyl ether (for recrystallization)
Procedure:
-
To a clean, dry round-bottom flask, add hexylamine (1.5 - 2.0 equivalents).
-
Begin stirring the hexylamine and heat it to 50-60°C.
-
Slowly add D-glucono-1,5-lactone (1.0 equivalent) to the pre-heated hexylamine in small portions over 30 minutes.
-
Continue stirring the reaction mixture at 50-60°C.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 1-4 hours, once the D-glucono-1,5-lactone spot is no longer visible.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will likely solidify upon cooling.
-
Purify the crude product by recrystallization from hot ethanol or an ethanol/diethyl ether mixture.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and melting point determination.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound from D-glucono-1,5-lactone and hexylamine.
Troubleshooting Workflow
References
How to prevent precipitation of N-Hexyl-D-gluconamide in buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of N-Hexyl-D-gluconamide in buffer solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used?
This compound is a non-ionic, sugar-based surfactant.[1] Its amphiphilic nature, with a hydrophilic sugar headgroup and a hydrophobic hexyl tail, allows it to stabilize molecules in aqueous solutions, making it useful in various biochemical and pharmaceutical applications.
2. What causes this compound to precipitate in buffer solutions?
Precipitation, which can include gelation, is primarily influenced by three main factors:
-
Concentration: Exceeding the solubility limit of this compound in a specific buffer will cause it to precipitate. For the related N-hexyl-D-galactonamide, the minimum concentration for gelation (a form of precipitation) is 1 wt%.[2]
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Temperature: Non-ionic surfactants like this compound can exhibit a "cloud point," a temperature above which they phase separate from the solution and appear cloudy or precipitate.
-
Buffer Composition: The pH, ionic strength, and specific ions in the buffer can affect the solubility of this compound.
3. What is a recommended starting point for dissolving this compound in a buffer?
A common starting method is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the desired aqueous buffer.[2] It is recommended to keep the final concentration of the organic solvent low (e.g., ≤1% v/v) to minimize its potential effects on the experiment.[2]
Troubleshooting Guide
Issue: My this compound solution is cloudy or has visible precipitate.
Below is a step-by-step guide to troubleshoot and resolve precipitation issues.
References
Technical Support Center: N-Hexyl-D-gluconamide Self-Assembly
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the pH-controlled self-assembly of N-Hexyl-D-gluconamide.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism driving the pH-dependent self-assembly of this compound?
A1: The self-assembly of this compound into a hydrogel is primarily governed by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic forces[1]. The gluconamide headgroup contains multiple hydroxyl (-OH) and amide (-CONH-) groups that can form extensive intermolecular hydrogen bonds. The hexyl tail provides a hydrophobic driving force for aggregation in aqueous solutions[1]. While this compound itself does not have strongly ionizable groups, its self-assembly can be sensitive to pH due to the influence of pH on the hydrogen bonding network and the potential for hydrolysis of the amide bond at extreme pH values over time. The protonation state of any buffer components or additives can also influence the self-assembly process.
Q2: How does pH influence the morphology of the self-assembled structures?
A2: For amphiphiles with ionizable groups, pH can dramatically alter the morphology of self-assembled structures, causing transitions between micelles, nanofibers, and vesicles[2]. While this compound is non-ionic, subtle changes in pH can still impact the delicate balance of forces governing self-assembly. It is hypothesized that pH can modulate the hydrogen bonding network, potentially leading to variations in the packing of the molecules and the resulting fibrillar structures. In analogous systems, acidic or basic conditions can alter the degree of ionization of head groups, leading to changes in electrostatic repulsion and a transition in morphology[2][3].
Q3: What is the role of the hydrophobic hexyl chain in the self-assembly process?
A3: The hydrophobic hexyl chain plays a crucial role in initiating the self-assembly process. In an aqueous environment, the nonpolar hexyl chains tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect[1]. This initial aggregation brings the gluconamide headgroups into proximity, facilitating the formation of the hydrogen bond network that stabilizes the resulting fibrillar structures.
Troubleshooting Guide
Issue 1: Inconsistent or Failed Hydrogel Formation
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Q: My this compound solution is not forming a gel, or the gelation is inconsistent between batches. What are the possible causes?
-
A:
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Incorrect pH: The stability of the hydrogen-bonding network required for gelation can be pH-dependent. Ensure the final pH of your solution is within the optimal range for gelation. It is recommended to prepare a fresh buffer solution and verify its pH before use.
-
Concentration Below Critical Gelation Concentration (CGC): Like other hydrogelators, this compound has a critical gelation concentration below which it will not form a stable hydrogel. You may need to increase the concentration of the gluconamide.
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Insufficient Incubation Time/Temperature: Self-assembly is a time- and temperature-dependent process. Ensure you are allowing sufficient time for the gel to form at the appropriate temperature. Some sugar-based gelators require a heating and cooling cycle to promote self-assembly.
-
Impurities: Impurities in the this compound or the solvent can interfere with the self-assembly process. Use high-purity reagents and solvents.
-
-
Issue 2: Hydrogel Collapses or Syneresis (Expulsion of Water)
-
Q: My hydrogel forms initially but then collapses or "weeps" water over time. Why is this happening?
-
A:
-
pH Shift: The pH of the hydrogel environment may be changing over time, perhaps due to atmospheric CO2 absorption (if alkaline) or degradation of components. This can disrupt the stability of the fibrillar network.
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Unstable Network Formation: The initial gel network may be kinetically trapped in an unstable state. Over time, the network rearranges to a more thermodynamically stable, but collapsed, state. Optimizing the cooling rate or annealing the gel at a constant temperature might help form a more stable network.
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Hydrolysis: At very low or high pH, the amide bond of the this compound could be susceptible to hydrolysis over extended periods, leading to the breakdown of the gelator molecule and subsequent collapse of the hydrogel.
-
-
Issue 3: Unexpected Rheological Properties
-
Q: The mechanical strength (e.g., storage modulus, G') of my hydrogel is lower than expected or varies significantly. What could be the reason?
-
A:
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Suboptimal pH: The mechanical properties of pH-sensitive hydrogels are often maximal within a specific pH range. Deviations from this optimal pH can lead to a weaker gel network. In some glycolipid systems, the elastic modulus can be significantly higher at a more acidic pH[3].
-
Incomplete Fibril Formation: The overall strength of the hydrogel is dependent on the formation of a well-developed, entangled network of fibers[1]. Factors that inhibit fibril growth and entanglement, such as incorrect pH or the presence of disruptive solutes, will result in a weaker gel.
-
Shear History: The rheological properties of some hydrogels can be sensitive to their shear history. Ensure a consistent and gentle handling protocol when preparing samples for rheological measurements.
-
-
Data on pH Influence on Self-Assembly
| Parameter | Effect of Varying pH | Rationale |
| Gelation Time | Can be significantly affected. | pH can influence the rate of nucleation and growth of self-assembled fibers by altering surface charges and hydrogen bonding kinetics. |
| Mechanical Strength (Storage Modulus, G') | Often exhibits a pH optimum. | The stability of the fibrillar network, which dictates the gel's mechanical properties, is dependent on the hydrogen bonding and electrostatic interactions that are influenced by pH[3]. |
| Morphology | Can induce transitions (e.g., micelles to fibers). | Changes in pH can alter the ionization state of functional groups, leading to changes in molecular packing and the resulting supramolecular structures[2]. |
| Swelling Ratio | Highly dependent on pH for ionic hydrogels. | For hydrogels with acidic or basic groups, changes in pH lead to ionization and electrostatic repulsion, causing the hydrogel to swell or deswell[4][5]. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel at a Controlled pH
-
Preparation of Stock Solution:
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Dissolve this compound in deionized water or a buffer of choice (e.g., phosphate-buffered saline, PBS) to the desired final concentration (e.g., 0.5 - 2.0 wt%).
-
Gently heat the solution (e.g., to 60-80 °C) with stirring until the solid is completely dissolved.
-
-
pH Adjustment:
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Cool the solution to room temperature.
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If not using a buffer, adjust the pH of the solution by dropwise addition of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring with a calibrated pH meter.
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If using a buffer, ensure the final pH of the gluconamide solution is at the desired value.
-
-
Gelation:
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Leave the solution undisturbed at a constant temperature (e.g., room temperature or 4 °C) for a specified period (e.g., 2-24 hours) to allow for self-assembly and gelation.
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Confirm gel formation by inverting the vial; a stable gel will not flow.
-
Protocol 2: Characterization of Hydrogel Properties
-
Rheology:
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Use a rheometer with a parallel plate or cone-and-plate geometry to measure the viscoelastic properties of the hydrogel.
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Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G''). A gel is typically characterized by G' > G''.
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Perform a strain sweep to identify the linear viscoelastic region.
-
-
Electron Microscopy (TEM/SEM):
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To visualize the fibrillar network, prepare samples for Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
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For TEM, a small amount of the hydrogel can be placed on a TEM grid, stained (e.g., with uranyl acetate), and dried.
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For SEM, the hydrogel can be freeze-dried or critically point dried, and then sputter-coated with a conductive material (e.g., gold) before imaging.
-
Visualizations
Caption: Proposed mechanism for the self-assembly of this compound.
Caption: Experimental workflow for pH-controlled hydrogel formation.
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced biomedical hydrogels: molecular architecture and its impact on medical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-Hexyl-D-gluconamide Production
Welcome to the technical support center for the production of N-Hexyl-D-gluconamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Conventional Synthesis: Aminolysis of D-glucono-1,5-lactone
This is the most common method for synthesizing this compound, involving the reaction of D-glucono-1,5-lactone with hexylamine.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Insufficient amount of hexylamine. | 1. Extend the reaction time and monitor progress using TLC or HPLC. 2. Ensure the reaction temperature does not exceed 60°C to prevent degradation.[1] 3. Maintain the reaction temperature within the optimal range of 40-60°C.[1] 4. Use a molar excess of hexylamine (1.5 to 2.0 equivalents) to drive the reaction to completion.[1] |
| Product is a sticky solid or oil, difficult to crystallize | 1. Presence of unreacted starting materials. 2. Formation of oligomeric byproducts. 3. Residual solvent. | 1. Wash the crude product with a non-polar solvent like hexane to remove unreacted hexylamine. 2. Use a molar excess of hexylamine during the reaction to minimize the formation of oligomers.[1] Purification by column chromatography may be necessary. 3. Ensure the product is thoroughly dried under vacuum. |
| Presence of multiple spots on TLC/peaks in HPLC | 1. Unreacted D-glucono-1,5-lactone. 2. Excess hexylamine. 3. Formation of oligomeric byproducts. 4. Formation of hexylammonium gluconate. | 1. D-glucono-1,5-lactone is water-soluble and can be removed by an aqueous wash of the reaction mixture (if a solvent is used). 2. Excess hexylamine can be removed by washing with a non-polar solvent or by vacuum distillation. 3. These can be challenging to remove by crystallization alone. Column chromatography on silica gel may be required. 4. This can occur if there is water present, leading to the hydrolysis of the lactone to gluconic acid, which then forms a salt with hexylamine. Ensure anhydrous reaction conditions. |
Enzymatic Synthesis
Enzymatic synthesis offers a green alternative with high selectivity, typically using a lipase to catalyze the amidation.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Enzyme Activity | 1. Inappropriate enzyme selection. 2. Suboptimal pH or temperature. 3. Enzyme denaturation by solvent. 4. Water activity is not optimal. | 1. Screen different lipases (e.g., from Candida antarctica, Mucor miehei) for the best performance.[2] 2. Optimize the pH and temperature for the chosen lipase. Many lipases have an optimal temperature between 40-60°C. 3. Choose a solvent that maintains enzyme stability. t-butanol or solvent-free systems are often preferred. 4. Water activity is crucial for shifting the equilibrium towards synthesis rather than hydrolysis. The use of molecular sieves can help control water content. |
| Difficult Product Separation from Enzyme | 1. Use of a free enzyme. | 1. Use an immobilized lipase, which can be easily filtered off at the end of the reaction, simplifying downstream processing. |
| Formation of Ester Byproducts | 1. The enzyme may catalyze the esterification of gluconic acid (if present) with the alcohol solvent. | 1. Use a solvent-free system or a non-alcoholic solvent. Ensure the D-glucono-1,5-lactone is free from gluconic acid impurity. |
Mechanochemical Synthesis
This solvent-free method uses mechanical force (ball milling) to drive the reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient milling time or frequency. 2. Inappropriate ball-to-powder ratio. 3. Caking of the reaction mixture. | 1. Increase the milling time and/or frequency. Monitor the reaction progress at different time points. 2. Optimize the ball-to-powder ratio for efficient energy transfer. 3. If caking occurs, briefly interrupt the milling to break up the agglomerates. |
| Product is contaminated with starting materials | 1. Non-optimized reaction conditions. | 1. Systematically vary the milling parameters (time, frequency, temperature) to find the optimal conditions for complete conversion. |
| Thermal Degradation | 1. Excessive milling time or frequency leading to high temperatures. | 1. Use a temperature-controlled milling jar or introduce cooling cycles during the milling process. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a lab scale?
A1: The most straightforward and widely used method is the aminolysis of D-glucono-1,5-lactone with hexylamine. This reaction is typically conducted under solvent-free conditions at a moderate temperature (40-60°C).[1]
Q2: How can I purify the crude this compound?
A2: The primary method for purification is crystallization. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or acetone) and then allow it to cool slowly. The addition of a non-polar anti-solvent (e.g., hexane or diethyl ether) can also induce crystallization. If significant impurities are present, column chromatography on silica gel may be necessary before crystallization.
Q3: What are the main challenges in scaling up the conventional synthesis?
A3: The main challenges include:
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Heat transfer: Maintaining a uniform temperature in a large reactor can be difficult, and localized overheating can lead to product degradation.
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Mixing: Ensuring efficient mixing of the reactants is crucial for a complete reaction and to avoid the formation of byproducts.
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Downstream processing: Handling large volumes of solvents for extraction and crystallization can be cumbersome and costly. Developing a robust crystallization procedure with high recovery is critical.
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Solvent use: Traditional methods may use hazardous solvents, which are problematic on a large scale due to safety and environmental concerns.[1]
Q4: Is enzymatic synthesis a viable option for large-scale production?
A4: Enzymatic synthesis is a promising green alternative. For large-scale production, the use of an immobilized enzyme is essential to facilitate catalyst recovery and reuse. The main challenges are the cost of the enzyme and the optimization of the reaction conditions to achieve high conversion and minimize downstream processing.
Q5: What are the advantages of mechanochemical synthesis?
A5: The primary advantage is that it is a solvent-free method, which significantly reduces waste and simplifies product work-up. It can also lead to shorter reaction times and may offer different selectivity compared to solution-based methods. However, scalability can be a challenge and requires specialized equipment.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound Production
| Parameter | Conventional Synthesis | Enzymatic Synthesis | Mechanochemical Synthesis |
| Starting Materials | D-glucono-1,5-lactone, Hexylamine | D-glucono-1,5-lactone, Hexylamine | D-glucono-1,5-lactone, Hexylamine |
| Typical Reaction Temp. | 40 - 60 °C[1] | 40 - 60 °C (lipase dependent) | Ambient (can increase with milling) |
| Solvent | Often solvent-free, can use polar aprotic solvents | t-butanol, or solvent-free | Solvent-free |
| Catalyst | None (self-catalyzed) | Lipase (e.g., from Candida antarctica) | None (mechanical energy) |
| Typical Yield | High (can be >90%) | Moderate to High (highly dependent on optimization) | High (can be >90%) |
| Purity of Crude Product | Moderate to High | High (due to enzyme selectivity) | High |
| Key Advantages | Simple, well-established | High selectivity, mild conditions, green | Solvent-free, rapid |
| Key Challenges | Potential for byproducts, use of excess amine, scalability of purification | Enzyme cost and stability, downstream processing | Scalability, specialized equipment |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the aminolysis of D-glucono-1,5-lactone.
Materials:
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D-glucono-1,5-lactone
-
Hexylamine (1.5-2.0 molar equivalents)
-
Round bottom flask
-
Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature control
-
Ethanol (for crystallization)
-
Hexane (for washing)
Procedure:
-
To a round bottom flask, add D-glucono-1,5-lactone (1 equivalent).
-
Add hexylamine (1.5-2.0 equivalents) to the flask.
-
Stir the mixture at a temperature between 40-60°C. The reaction is typically exothermic, so careful temperature control is necessary.
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Continue stirring for 2-4 hours or until the reaction is complete (monitor by TLC). The mixture will become a viscous liquid and then solidify upon completion.
-
Allow the reaction mixture to cool to room temperature.
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Wash the crude solid with cold hexane to remove any unreacted hexylamine.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the conventional synthesis of this compound.
Caption: Troubleshooting logic for low yield in conventional synthesis.
References
Strategies to enhance the shelf-life of N-Hexyl-D-gluconamide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life of N-Hexyl-D-gluconamide solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?
A1: A decrease in this compound concentration is likely due to chemical degradation, primarily through hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by acidic or basic conditions and is accelerated by elevated temperatures.[1] this compound solutions, particularly if unbuffered or stored improperly, can undergo hydrolysis to form D-gluconic acid and n-hexylamine.
Q2: My this compound solution has become hazy or has formed a precipitate upon storage. What is happening?
A2: this compound is an amphiphilic molecule known to self-assemble into higher-order structures like micelles or hydrogels in aqueous solutions.[2][3] Changes in temperature or the presence of contaminants can affect these self-assembled structures, leading to precipitation or haziness. For instance, a decrease in temperature can reduce the solubility and promote aggregation.
Q3: I have noticed a change in the pH of my this compound solution. Is this related to degradation?
A3: Yes, a change in pH can be an indicator of degradation. The hydrolysis of this compound yields D-gluconic acid and n-hexylamine. D-gluconic acid will decrease the pH (make it more acidic), while n-hexylamine is basic. The net effect on pH will depend on the relative amounts and pKa values of these degradation products. Monitoring the pH of the solution can be a simple, indirect way to assess its stability.
Q4: How can I minimize the degradation of my this compound solution during my experiments?
A4: To minimize degradation, it is crucial to control the experimental conditions. This includes:
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pH Control: Maintain the pH of the solution within a stable range, ideally close to neutral (pH 6-8), using a suitable buffer system.
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Temperature Control: Avoid high temperatures. Store solutions at recommended temperatures (e.g., refrigerated or as specified for the formulation) and minimize exposure to elevated temperatures during experiments.
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Light Protection: Store solutions in light-resistant containers to prevent potential photodegradation.
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Inert Atmosphere: For long-term storage or if the molecule is susceptible to oxidation, consider purging the solution and headspace with an inert gas like nitrogen or argon.
Frequently Asked Questions (FAQs)
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound are expected to be:
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Hydrolysis: The most common pathway, involving the cleavage of the amide bond to yield D-gluconic acid and n-hexylamine. This can be catalyzed by acids or bases.
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Oxidation: The polyhydroxy portion of the molecule could be susceptible to oxidation, potentially leading to the formation of various sugar-related oxidized species. Oxidative degradation can be initiated by factors like exposure to oxygen, light, or the presence of metal ions.
Q6: What analytical methods can be used to assess the stability of this compound solutions?
A6: A stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable technique.[4][5][6][7] The method should be validated to ensure it can separate the parent compound from any potential degradation products generated during forced degradation studies.
Q7: What are forced degradation studies and why are they important?
A7: Forced degradation studies (or stress testing) are designed to accelerate the degradation of a drug substance to generate its potential degradation products.[1][8][9][10][11] These studies are critical for:
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Identifying likely degradation products and understanding degradation pathways.
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Demonstrating the specificity of stability-indicating analytical methods.
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Gaining insights into the intrinsic stability of the molecule.
Conditions for forced degradation typically include exposure to acid, base, oxidation, heat, and light.[1][9][11]
Q8: What excipients can be used to enhance the shelf-life of this compound solutions?
A8: The choice of excipients depends on the specific formulation and intended use. For stabilizing amphiphilic molecules like this compound, the following excipients can be considered:
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Buffers: To maintain a stable pH and prevent acid or base-catalyzed hydrolysis. Common buffers include phosphate or citrate buffers.
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Antioxidants: To protect against oxidative degradation. Examples include ascorbic acid, sodium metabisulfite, and tocopherols.
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Chelating Agents: To bind metal ions that can catalyze oxidative reactions. Ethylenediaminetetraacetic acid (EDTA) is a common example.
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Polyols: Sugars and polyhydroxy alcohols like sucrose, sorbitol, or mannitol can help stabilize the structure of polyhydroxy compounds in solution.[12][13]
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Surfactants: In some cases, other non-ionic surfactants can be used to stabilize the formulation and prevent aggregation.[12][13][14][15][16][17]
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Products | Analytical Detection |
| Hydrolysis | D-gluconic acid, n-Hexylamine | HPLC, GC-MS (for hexylamine) |
| Oxidation | Oxidized gluconamide derivatives | LC-MS |
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | 24 - 72 hours |
| Thermal Degradation | 60°C - 80°C | 24 - 72 hours |
| Photodegradation | UV light (254 nm) and visible light | 24 - 72 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution) at a known concentration (e.g., 1 mg/mL).
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Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified time.
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Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a specified time.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.
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Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
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Photodegradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.
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Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, e.g., by UV scan).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. A validated stability indicating LC method for Nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scispace.com [scispace.com]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. firp-ula.org [firp-ula.org]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 15. quora.com [quora.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Non-ionic Detergents for the Solubilization of Membrane Proteins.
The successful extraction of membrane proteins from their native lipid bilayer is a critical first step for a wide range of downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it must effectively solubilize the protein while preserving its structural integrity and biological activity. This guide provides a comprehensive comparison of two non-ionic detergents: N-Hexyl-D-gluconamide and n-Octyl-β-D-glucopyranoside (Octyl glucoside).
Executive Summary
Both this compound and Octyl glucoside are non-ionic detergents with carbohydrate-based headgroups, making them generally mild and suitable for solubilizing membrane proteins. Octyl glucoside is a well-characterized and widely used detergent with a moderate Critical Micelle Concentration (CMC) that allows for its ready removal by dialysis. This compound is a structurally similar but less extensively studied detergent. While direct comparative studies on their membrane protein extraction efficiency are limited, this guide consolidates available data on their physicochemical properties and provides general experimental protocols to assist researchers in selecting the appropriate detergent for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and Octyl glucoside is presented below. These parameters are crucial for understanding the behavior of the detergents in solution and their potential impact on membrane protein extraction and stability.
| Property | This compound | Octyl glucoside | References |
| Chemical Formula | C₁₂H₂₅NO₆ | C₁₄H₂₈O₆ | |
| Molecular Weight ( g/mol ) | 279.33 | 292.37 | |
| Detergent Class | Non-ionic | Non-ionic | [1][2] |
| Critical Micelle Concentration (CMC) | Not explicitly found in literature | 20-25 mM | [1][2][3][4] |
| Micelle Molecular Weight ( g/mol ) | Not available in literature | ~8,000 - 25,000 | [1][5] |
| Aggregation Number | Not available in literature | ~27 - 84 | [1] |
| Solubility | Soluble in water | High water solubility | [1][6] |
| Dialyzable | Expected to be dialyzable due to anticipated high CMC | Yes, due to high CMC | [1][7] |
Performance in Membrane Protein Extraction: What the Data Shows
Octyl glucoside is a well-established detergent for the solubilization of a variety of membrane proteins.[7][8] Its effectiveness is attributed to its ability to form small, uniform micelles that can encapsulate the hydrophobic transmembrane domains of proteins, thereby rendering them soluble in aqueous solutions.[1] The relatively high CMC of Octyl glucoside facilitates its removal from protein preparations by dialysis, which is advantageous for downstream applications that are sensitive to the presence of detergents.[1][7] However, for some sensitive proteins like certain G-protein coupled receptors (GPCRs), Octyl glucoside can be considered a relatively harsh detergent.[2]
This compound , with a shorter alkyl chain than Octyl glucoside, is expected to have a higher CMC. While this would make it even more readily dialyzable, it may also imply that it is a milder detergent, potentially less efficient at disrupting the lipid bilayer to extract proteins. Shorter alkyl chain detergents are generally considered milder than their longer-chain counterparts.[9] Research on N-alkyl-D-gluconamides has focused on their surfactant and hydrogel-forming properties, but their application in membrane protein extraction is not well-documented.[6]
Experimental Protocols
Below are generalized protocols for membrane protein extraction using a non-ionic detergent. These should be optimized for each specific protein and membrane system.
General Membrane Protein Extraction Protocol
This protocol outlines the basic steps for solubilizing membrane proteins from a prepared membrane fraction.
Caption: General workflow for membrane protein extraction.
Detailed Steps:
-
Membrane Preparation:
-
Start with a pellet of cells or a tissue sample.
-
Homogenize the sample in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors) on ice.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.
-
Wash the membrane pellet with a suitable buffer to remove contaminating soluble proteins.
-
-
Protein Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).
-
Add the chosen detergent (Octyl glucoside or this compound) to a final concentration above its CMC. A common starting point for Octyl glucoside is 1-2% (w/v). For this compound, empirical determination of the optimal concentration would be necessary.
-
Incubate the mixture for a defined period (e.g., 1-4 hours) at 4°C with gentle agitation.
-
Perform a final ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet any non-solubilized membrane material.
-
The supernatant now contains the solubilized membrane proteins, ready for downstream purification and analysis.
-
Downstream Compatibility
The choice of detergent can significantly impact downstream applications.
| Application | This compound | Octyl glucoside |
| SDS-PAGE & Western Blot | Expected to be compatible. | Compatible. |
| Chromatography (IEX, SEC, Affinity) | Expected to be compatible. | Compatible.[7] |
| Structural Studies (Crystallography, Cryo-EM) | Compatibility not well-established. | Used, but can be detrimental to crystal formation for some proteins. |
| Functional Assays | Compatibility needs to be empirically determined. | Can sometimes inactivate sensitive proteins.[2] |
Signaling Pathways and Logical Relationships
The process of membrane protein extraction can be visualized as a series of logical steps, each with critical parameters that influence the final outcome.
Caption: Factors influencing membrane protein extraction success.
Conclusion and Recommendations
Octyl glucoside remains a reliable and well-characterized choice for the solubilization of a broad range of membrane proteins, with the significant advantage of being easily removable. Its performance is well-documented, providing a solid baseline for new extraction protocols.
This compound presents a potentially milder alternative due to its shorter alkyl chain. However, the lack of specific data, particularly its CMC and demonstrated efficacy in membrane protein extraction, necessitates an empirical approach for its use. Researchers interested in exploring novel, potentially gentler detergents for sensitive membrane proteins may find this compound to be a candidate for screening, but should be prepared to perform extensive optimization.
For researchers and drug development professionals, the optimal choice between these two detergents will ultimately depend on the specific membrane protein of interest, its inherent stability, and the requirements of downstream applications. We recommend starting with the well-established protocols for Octyl glucoside and considering this compound as part of a broader detergent screening strategy for challenging targets.
References
- 1. agscientific.com [agscientific.com]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 7. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 8. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-alkyl-D-gluconamides as High-Efficacy Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-alkyl-D-gluconamide Performance Against Conventional Surfactants, Supported by Experimental Data.
N-alkyl-D-gluconamides are a class of non-ionic surfactants derived from renewable resources, positioning them as sustainable alternatives to traditional petroleum-based surfactants. Their inherent biodegradability and potentially low toxicity make them attractive for a wide range of applications, including pharmaceuticals, cosmetics, and bioremediation. This guide provides a comparative analysis of their performance against other commonly used surfactants, supported by experimental data and detailed methodologies.
Performance Data: A Comparative Overview
The effectiveness of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, quantified by the critical micelle concentration (CMC). The following tables summarize these key performance indicators for a series of N-alkyl-D-gluconamides and compares them with well-established anionic, cationic, and non-ionic surfactants.
Table 1: Physicochemical Properties of N-Alkyl-N-methyl-D-gluconamides with Varying Alkyl Chain Lengths
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| N-Decyl-N-methyl-D-gluconamide | C10 | 4.8 | 27.5 |
| N-Dodecyl-N-methyl-D-gluconamide | C12 | 1.2 | 28.0 |
| N-Tetradecyl-N-methyl-D-gluconamide | C14 | 0.3 | 29.0 |
| N-Hexadecyl-N-methyl-D-gluconamide | C16 | 0.08 | 30.5 |
| N-Octadecyl-N-methyl-D-gluconamide | C18 | 0.02 | 32.0 |
Table 2: Comparative Performance of N-Dodecyl-N-methyl-D-gluconamide and Common Surfactants
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| N-Dodecyl-N-methyl-D-gluconamide | Non-ionic | 1.2 | 28.0 |
| Sodium Dodecyl Sulfate (SDS)[1][2] | Anionic | 8.2[1] | ~39[3] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.9 - 1.0 | ~36 |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.012 - 0.019[4] | ~36-42 |
Experimental Protocols
The data presented in this guide is based on established methodologies for surfactant characterization. The following are detailed protocols for the key experiments cited.
Synthesis of N-alkyl-D-gluconamides
A common synthetic route for N-alkyl-D-gluconamides involves the amidation of D-glucono-δ-lactone with an appropriate N-alkylamine.
Materials:
-
D-glucono-δ-lactone
-
N-alkylamine (e.g., N-dodecylamine)
-
Methanol (anhydrous)
-
Magnetic stirrer and heating plate
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve D-glucono-δ-lactone in anhydrous methanol in a round-bottom flask.
-
Add a stoichiometric equivalent of the N-alkylamine to the solution.
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure N-alkyl-D-gluconamide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and surface tension at the CMC are determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.
Apparatus:
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, ensuring the system reaches equilibrium before each reading.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot. The surface tension value at this concentration is the surface tension at the CMC.
Assessment of Foaming Properties
The foaming ability and stability of surfactant solutions can be evaluated using a simple shaking method.
Materials:
-
Graduated cylinders with stoppers
-
Stopwatch
-
Surfactant solutions of known concentrations
Procedure for Foamability:
-
Add a fixed volume (e.g., 20 mL) of the surfactant solution to a graduated cylinder.
-
Stopper the cylinder and shake it vigorously for a fixed period (e.g., 30 seconds).
-
Immediately after shaking, record the initial volume of the foam produced.
Procedure for Foam Stability:
-
After recording the initial foam volume, start a stopwatch.
-
Record the volume of the foam at regular intervals (e.g., every minute) until the foam has completely collapsed or reached a stable volume.
-
Foam stability can be expressed as the time taken for the foam volume to reduce to half of its initial volume (half-life).
Visualizing the Structure-Property Relationship and Experimental Workflow
To better understand the relationship between the molecular structure of N-alkyl-D-gluconamides and their surfactant properties, as well as the experimental workflow for their characterization, the following diagrams are provided.
References
Validating the performance of N-Hexyl-D-gluconamide in emulsion stabilization
For researchers, scientists, and drug development professionals, the quest for effective and biocompatible emulsion stabilizers is paramount. This guide provides a comparative analysis of N-Hexyl-D-gluconamide, a sugar-based surfactant, against commonly used alternatives—Tween 80, Span 80, and Lecithin—supported by established experimental protocols for performance validation.
This compound belongs to the class of N-alkyl-D-gluconamides, which are recognized for their surfactant and emulsifying properties.[1] These "green" surfactants are derived from renewable resources, making them an attractive alternative to traditional, petroleum-based options.[1] Their amphiphilic nature, stemming from a hydrophilic sugar headgroup and a hydrophobic alkyl chain, allows them to reduce surface tension at oil-water interfaces and promote the formation of stable emulsions.[1]
Performance Comparison of Emulsion Stabilizers
| Performance Parameter | This compound (Anticipated) | Tween 80 (Polysorbate 80) | Span 80 (Sorbitan Monooleate) | Lecithin (Phosphatidylcholine) |
| Emulsion Type | O/W | O/W | W/O | O/W |
| Droplet Size | Potentially small due to effective interfacial tension reduction. | Can produce small droplet sizes, often in the nanometer range.[2][3] | Typically used for W/O emulsions. | Can produce stable emulsions with varying droplet sizes.[4][5] |
| Stability to pH Changes | Expected to be stable over a wide pH range due to its non-ionic nature. | Generally stable over a broad pH range.[6] | Stable. | Can be sensitive to pH changes, affecting charge and stability. |
| Stability to Temperature | Expected to have good thermal stability. | Stable at moderate temperatures, but can be affected by high temperatures near its phase inversion temperature.[6] | Good thermal stability. | Can be sensitive to high temperatures. |
| Biocompatibility | High, derived from renewable resources. | Generally considered safe and widely used in food and pharmaceuticals. | Generally considered safe for topical applications. | High, as it is a natural component of cell membranes. |
| Creaming Index | Lower values would indicate higher stability. | Low creaming index is achievable with optimized formulations. | Not directly comparable for O/W emulsions. | Stability against creaming depends on formulation and processing.[5] |
| Zeta Potential | Near-neutral due to non-ionic character. | Typically results in a slightly negative zeta potential. | Not directly comparable for O/W emulsions. | Can impart a negative charge to oil droplets, contributing to electrostatic stabilization.[4] |
Experimental Protocols for Performance Validation
To validate the performance of this compound and compare it with other emulsifiers, a series of standardized experiments should be conducted.
Emulsion Preparation
A standardized oil-in-water (O/W) emulsion formulation should be used for all emulsifiers being tested.
Materials:
-
Oil Phase: A consistent oil, such as medium-chain triglycerides (MCT) or a specific mineral oil.
-
Aqueous Phase: Deionized water.
-
Emulsifiers: this compound, Tween 80, Span 80/Tween 80 blend (for O/W), and Lecithin.
-
Preservative (optional): To prevent microbial growth during stability studies.
Procedure:
-
Prepare the aqueous phase by dissolving the hydrophilic emulsifier (this compound, Tween 80, or Lecithin) in deionized water. For a Span 80/Tween 80 blend, both are typically dissolved in the oil phase.
-
Prepare the oil phase. If using a blend of Span 80 and Tween 80, dissolve them in the oil.
-
Heat both the oil and aqueous phases separately to a specific temperature (e.g., 70-80°C).[2]
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a constant speed for a defined period (e.g., 5-10 minutes).
-
Continue homogenization while allowing the emulsion to cool to room temperature.
Emulsion Characterization
a) Droplet Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the emulsion with deionized water to an appropriate concentration. Measure the droplet size distribution and PDI at a fixed temperature (e.g., 25°C). Smaller droplet sizes and a lower PDI generally indicate a more stable emulsion.
b) Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the emulsion with deionized water. Measure the electrophoretic mobility of the droplets to determine the zeta potential. A higher absolute zeta potential (typically > ±30 mV) suggests better stability due to electrostatic repulsion between droplets.
Stability Testing
a) Macroscopic Observation:
-
Procedure: Store the emulsion samples in transparent glass vials at different temperatures (e.g., 4°C, 25°C, and 40°C). Visually inspect for signs of instability such as creaming, sedimentation, flocculation, and coalescence at regular intervals (e.g., 24 hours, 7 days, 14 days, and 30 days).
b) Accelerated Stability Testing (Centrifugation):
-
Procedure: Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes). Measure the height of the separated cream or aqueous layer. A lower creaming index indicates higher stability.
c) Turbidity Measurement:
-
Method: Spectrophotometry.
-
Procedure: Measure the absorbance or transmittance of the diluted emulsion at a specific wavelength over time. A stable emulsion will show minimal change in turbidity.
Visualizing the Experimental Workflow and Comparative Logic
To better understand the experimental process and the logical framework for comparison, the following diagrams are provided.
Caption: Experimental workflow for emulsion preparation and stability testing.
Caption: Logical framework for comparing emulsion stabilizer performance.
By following these detailed experimental protocols and employing a systematic comparative approach, researchers can effectively validate the performance of this compound as an emulsion stabilizer and determine its suitability for various applications in drug development and other scientific fields. The use of "green" surfactants like this compound represents a promising step towards more sustainable and biocompatible formulation strategies.
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Comparison of Emulsion Stabilizers: Application for the Enhancement of the Bioactivity of Lemongrass Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant-Based Oil-in-Water Food Emulsions: Exploring the Influence of Different Formulations on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Hexyl-D-gluconamide: A Comparative Guide on Biological Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity and cytotoxicity of N-Hexyl-D-gluconamide, drawing upon available experimental data for the compound and its structurally related analogs. Due to the limited direct research on this compound's cytotoxicity and its effects on signaling pathways, this guide also includes data from similar N-alkyl sugar-based surfactants to provide a comparative context.
Biological Activity of this compound and Analogs
This compound belongs to the class of N-alkyl-D-gluconamides, which are non-ionic surfactants derived from renewable resources.[1] Their biological activities are of increasing interest, particularly their antimicrobial properties. Research on a closely related compound, N-hexyl-beta-D-glucosylamine, provides the most relevant insights into the potential biological activity of this compound.
A study on various N-alkyl-beta-D-glucosylamines demonstrated that their antimicrobial effectiveness is influenced by the length of the N-alkyl chain.[2][3] Specifically, N-dodecyl-beta-D-glucosylamine (DoGPA) showed the most potent activity against the tested strains.[2][3] The antimicrobial activity of N-hexyl-beta-D-glucosylamine (HeGPA) and its analogs against the fungus Fusarium proliferatum and the bacteria Listeria innocua and Salmonella typhimurium is summarized below.
Table 1: Antimicrobial Activity of N-alkyl-beta-D-glucosylamines
| Compound | Fungal Inhibition (%) against F. proliferatum at 0.5 x 10⁻⁴ mol/mL | Bacterial Inhibition (%) against L. innocua at 0.025 x 10⁻⁴ mol/mL | Bacterial Inhibition (%) against S. typhimurium at 0.05 x 10⁻⁴ mol/mL |
| N-hexyl-beta-D-glucosylamine (HeGPA) | 43 | Not Reported | Not Reported |
| N-octyl-beta-D-glucosylamine (OcGPA) | 71 | 12 | 27 |
| N-dodecyl-beta-D-glucosylamine (DoGPA) | 100 | 100 | 100 |
Data sourced from a study on N-alkyl-beta-D-glucosylamines.[2][3]
These findings suggest that this compound may possess moderate antifungal activity, with its efficacy likely being lower than its longer-chain counterparts.
Cytotoxicity Profile
To assess the cytotoxicity of this compound, standard in vitro assays such as the MTT and LDH assays are recommended. Below are detailed protocols for these experiments.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow of the LDH assay for cytotoxicity assessment.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Signaling Pathways
Based on the available scientific literature, there is currently no published research investigating the specific effects of this compound on cellular signaling pathways such as NF-κB or MAPK. Further research is required to elucidate the molecular mechanisms underlying the biological activities of this compound.
Conclusion
This compound is a bio-based surfactant with potential for moderate antimicrobial activity. While direct cytotoxicity data is lacking, related compounds suggest a favorable safety profile. The provided experimental protocols for MTT and LDH assays offer a robust framework for researchers to definitively determine the cytotoxicity of this compound in relevant cell models. Future studies are warranted to explore its effects on cellular signaling pathways and to fully characterize its potential applications in the fields of drug development and biomedical research.
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 23323-37-7 , N-Octyl-D-glucamine, CAS: 23323-37-7 [chemsynlab.com]
- 6. N-Octyl-D-Glucamine BP EP USP CAS 23323-37-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
A Comparative Guide to N-Hexyl-D-gluconamide and Other Gelling Agents for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of N-Hexyl-D-gluconamide, a low-molecular-weight hydrogelator, against three widely used gelling agents in the biomedical field: Pluronic F-127, alginate, and chitosan. The comparison focuses on their gelling mechanisms, mechanical properties, and potential performance in drug delivery applications, supported by available experimental data.
Introduction to Gelling Agents
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal for a range of biomedical applications, including drug delivery, tissue engineering, and wound healing.
-
This compound is a carbohydrate-based amphiphile that self-assembles in water to form a hydrogel. Its gelling ability arises from a combination of hydrogen bonding and hydrophobic interactions. As a low-molecular-weight gelator, it forms a physically cross-linked network.[1]
-
Pluronic F-127 is a synthetic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO). It is a thermoresponsive polymer, meaning it undergoes a sol-gel transition as the temperature increases.[2][3]
-
Alginate is a naturally occurring anionic polysaccharide extracted from brown seaweed. It forms hydrogels in the presence of divalent cations, such as Ca²⁺, which cross-link the polymer chains.[4][5][6]
-
Chitosan is a cationic polysaccharide derived from the deacetylation of chitin. It can form hydrogels through various mechanisms, including ionic cross-linking, covalent cross-linking, and changes in pH.[7][8][9]
Gelling Mechanisms
The formation of a stable hydrogel network is dictated by the chemical structure of the gelling agent and the physical or chemical stimuli that trigger the gelation process.
This compound: Self-Assembly
This compound is a low-molecular-weight hydrogelator that self-assembles into a three-dimensional network through non-covalent interactions. The hydrophilic gluconamide head groups form extensive hydrogen bonds, while the hydrophobic hexyl tails aggregate to minimize contact with water. This interplay of forces drives the formation of fibrillar structures that entangle to create the hydrogel network.[1]
Gelling Mechanism of this compound
Pluronic F-127: Thermogelation
Pluronic F-127 exhibits thermoresponsive behavior. At low temperatures, the PEO and PPO blocks are soluble in water. As the temperature increases, the PPO blocks become hydrophobic and aggregate to form micelles with a PPO core and a PEO corona. At a critical gelation temperature, these micelles pack together to form a physically cross-linked hydrogel.[2][3]
Gelling Mechanism of Pluronic F-127
Alginate: Ionic Cross-linking
Alginate hydrogels are typically formed by ionic cross-linking with divalent cations, most commonly calcium ions (Ca²⁺). The Ca²⁺ ions interact with the guluronic acid blocks of the alginate chains, creating "egg-box" junctions that link the polymer chains together into a three-dimensional network.[4][5][6][10]
Gelling Mechanism of Alginate
Chitosan: pH-Dependent Gelation and Ionic Cross-linking
Chitosan's gelling mechanism is versatile. In acidic solutions, the amine groups on the chitosan backbone are protonated, leading to electrostatic repulsion between chains. As the pH is raised, these groups deprotonate, reducing repulsion and allowing for the formation of a physical hydrogel through hydrogen bonding and hydrophobic interactions. Alternatively, chitosan can be ionically cross-linked with polyanions like tripolyphosphate (TPP).[7][8][9][11]
Gelling Mechanisms of Chitosan
Comparative Performance Data
The following tables summarize key performance indicators for the four gelling agents. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to differing experimental conditions.
Rheological Properties
The mechanical strength of a hydrogel is a critical parameter for its application. The storage modulus (G') is a measure of the elastic component of the hydrogel, indicating its stiffness.
| Gelling Agent | Concentration (wt%) | Temperature (°C) | Frequency (Hz) | Storage Modulus (G') (Pa) | Source(s) |
| N-Hexyl-D-galactonamide (analogue) | 1.0 | N/A | 1 | ~10,000 | [1] |
| Pluronic F-127 | 30 | 22 | 1 | 15,300 ± 1,600 | [10] |
| Alginate | 2 | 37 | 1 | 21,100 - 33,200 | [12] |
| Chitosan | 1 (in gelatin) | N/A | N/A | Increases with chitosan concentration | [13] |
| Chitosan | 2-4 | 25 | 1 rad/s | ~10 - 1000 | [14] |
Note: Data for this compound is represented by its analogue, N-Hexyl-D-galactonamide. The chitosan data shows a wide range as its rheological properties are highly dependent on the specific formulation and cross-linking method.
Swelling Ratio
The swelling ratio indicates the hydrogel's capacity to absorb and retain water. This property is crucial for drug loading and release.
| Gelling Agent | Condition | Swelling Ratio (%) | Source(s) |
| This compound | N/A | Data not available | |
| Pluronic F-127 | N/A | Data not available | |
| Alginate | pH 2.0 | ~500 | [15] |
| Alginate | pH 7.2 | Varies with concentration | [16] |
| Chitosan | pH 4 | High | [17] |
| Chitosan | Basic pH | Low | [17] |
| Chitosan | Varies with crosslinker | up to 350 | [18] |
Note: Quantitative, directly comparable swelling ratio data is limited. The swelling behavior of alginate and chitosan is highly pH-dependent.
Drug Release
The drug release profile is a key indicator of a hydrogel's performance as a drug delivery vehicle.
| Gelling Agent | Model Drug | Release Profile | Source(s) |
| This compound | N/A | Data not available | |
| Pluronic F-127 | Paclitaxel | Sustained release | [2] |
| Alginate | Bovine Serum Albumin | Sustained release, influenced by HPMC | [19] |
| Chitosan | 5-Fluorouracil | Sustained release over 30 days | [20][21][22][23] |
Note: Drug release kinetics are highly dependent on the specific drug, hydrogel formulation, and experimental conditions.
Experimental Protocols
This section outlines the general methodologies for preparing and characterizing these hydrogels.
Hydrogel Preparation
-
This compound Hydrogel: Typically prepared by dissolving this compound in water with heating, followed by cooling to room temperature to induce self-assembly and gelation.[1] The synthesis of this compound involves the aminolysis of D-glucono-1,5-lactone with hexylamine.[1]
-
Pluronic F-127 Hydrogel: Prepared by the "cold method," where the polymer is dissolved in cold water or buffer with stirring until a clear solution is formed. Gelation occurs upon warming the solution to the desired temperature (e.g., 37°C).[2][3]
-
Alginate Hydrogel: Prepared by ionic gelation. A solution of sodium alginate is extruded or dropped into a solution containing divalent cations (e.g., calcium chloride), leading to instantaneous gelation.[5][6][10]
-
Chitosan Hydrogel: Can be prepared by various methods. For pH-induced gelation, a chitosan solution in a weak acid is neutralized. For ionic cross-linking, a chitosan solution is mixed with a solution of a polyanion like TPP.[8][9][11]
Characterization Methods
The following is a general workflow for characterizing hydrogel properties.
General Experimental Workflow for Hydrogel Characterization
The gelation time can be determined using the tube inversion method, where the vial containing the hydrogel solution is inverted at regular intervals until the solution no longer flows. For more precise measurements, a rheometer can be used to monitor the storage (G') and loss (G'') moduli over time. The gel point is often defined as the time at which G' surpasses G''.
Rheological properties are typically measured using a rheometer with a parallel plate or cone-plate geometry.
-
Oscillatory frequency sweeps are performed at a constant strain to determine the storage modulus (G') and loss modulus (G'') as a function of frequency. A gel is typically characterized by G' being greater than G'' and both moduli being largely independent of frequency.
-
Oscillatory strain sweeps are conducted at a constant frequency to determine the linear viscoelastic region (LVER), which is the range of strain where the hydrogel structure remains intact.
The swelling ratio is determined by immersing a dried, pre-weighed hydrogel sample in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature. At various time points, the hydrogel is removed, blotted to remove excess surface water, and weighed. The swelling ratio (SR) is calculated using the following formula:
SR (%) = [(Ws - Wd) / Wd] x 100
where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
A known amount of drug-loaded hydrogel is placed in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions. The concentration of the released drug in the aliquots is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Conclusion
This compound presents an interesting alternative to traditional polymeric gelling agents due to its self-assembling nature as a low-molecular-weight hydrogelator. While direct comparative data is still emerging, its gelling mechanism based on non-covalent interactions offers potential for stimuli-responsive and injectable formulations. Pluronic F-127 provides excellent thermoresponsive properties, while alginate and chitosan offer the advantages of being natural, biocompatible, and biodegradable polymers with well-established cross-linking chemistries. The choice of gelling agent will ultimately depend on the specific requirements of the biomedical application, including desired mechanical properties, drug release profile, and biocompatibility. Further head-to-head studies under standardized conditions are needed to fully elucidate the comparative performance of these promising biomaterials.
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Pluronic F127 Hydrogel, NS-pGel and the Sol-Gel Transition [bio-protocol.org]
- 4. Preparation of Sodium Alginate Hydrogel and Its Application in Drug Release [manu56.magtech.com.cn]
- 5. Preparation and Characterization of Alginate Hydrogels with High Water-Retaining Capacity [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 8. Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epj-conferences.org [epj-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. CN103937009A - Preparing method of chitosan hydrogel - Google Patents [patents.google.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reversible pH-Sensitive Chitosan-Based Hydrogels. Influence of Dispersion Composition on Rheological Properties and Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Smart Injectable Chitosan Hydrogels Loaded with 5-Fluorouracil for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Release of 5-Fluorouracil and Methotrexate from Different Thermosensitive Chitosan Hydrogel Systems - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: N-Hexyl-D-gluconamide vs. Pluronic Surfactants in Pharmaceutical Applications
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive, data-driven comparison of N-Hexyl-D-gluconamide, a sugar-based surfactant, and the widely used Pluronic series of block copolymer surfactants. The objective is to equip researchers with the necessary information to make informed decisions when selecting a surfactant for applications such as drug delivery, protein stabilization, and solubilization.
Executive Summary
Both this compound and Pluronic surfactants are non-ionic and exhibit amphiphilic properties, making them suitable for various pharmaceutical formulations. Pluronics, with their extensive history of use and FDA approval for certain grades, are well-characterized excipients. This compound, derived from renewable resources, represents a "green" alternative with promising self-assembly and hydrogel-forming capabilities. This comparison delves into their physicochemical properties, performance in key applications, and biocompatibility, supported by available experimental data.
Physicochemical Properties: A Tabular Comparison
The selection of a surfactant is often guided by its fundamental physicochemical properties. The following table summarizes key quantitative data for this compound and representative Pluronic surfactants.
| Property | This compound (Estimated/Related Compounds) | Pluronic F-68 (Poloxamer 188) | Pluronic F-127 (Poloxamer 407) | Pluronic P-123 |
| Molecular Weight ( g/mol ) | ~279.33[1] | ~8400 | ~12600[2] | ~5800[3] |
| Critical Micelle Conc. (CMC) | ~25 mM (for n-octyl-β-D-glucopyranoside)[4] | 0.04 mM (~4.7% w/v)[5] | 0.004% w/w - 0.844 wt%[2][6] | ~0.055 mM[7] |
| Hydrophilic-Lipophilic Balance (HLB) | ~12.9 (Calculated) | 29[8] | 18 - 23[2] | 8[7][9] |
| Primary Structure | Monomeric sugar-based amphiphile | Triblock copolymer (PEO-PPO-PEO) | Triblock copolymer (PEO-PPO-PEO) | Triblock copolymer (PEO-PPO-PEO) |
Performance in Key Applications
Drug Delivery and Solubilization
Pluronic surfactants are extensively used as solubilizing agents and in the formation of micelles for drug delivery. Their ability to encapsulate hydrophobic drugs within the PPO core of the micelle, while the PEO corona provides a stealth layer, enhances drug solubility, stability, and circulation time.[10] Pluronic F-127, in particular, is noted for its capacity to form stable micelles with high drug retention.[2]
This compound's amphiphilic nature allows it to self-assemble into higher-order structures, including micelles, which can be harnessed for drug encapsulation.[1] Its ability to form hydrogels presents an additional advantage for creating controlled-release drug delivery systems.[1] While direct comparative studies are lacking, the principle of micellar solubilization is shared by both surfactant types.
Protein Stabilization
Surfactants are crucial in biopharmaceutical formulations to prevent protein aggregation and denaturation at interfaces. Pluronic F-68 is a well-established protein stabilizer, particularly in cell culture applications, where it protects cells from shear stress.[5] The stabilizing effect of surfactants is generally attributed to their ability to competitively adsorb at interfaces and to interact with proteins to prevent aggregation.[11]
Studies have shown that Pluronic F-127 can effectively preserve the biological activity of proteins in both spray-dried and crystallized forms.[12][13] While there is less specific data on this compound for protein stabilization, sugar-based surfactants, in general, are known for their biocompatibility and are being explored for such applications.
Cytotoxicity and Biocompatibility
Pluronic F-68 and F-127 are FDA-approved for various pharmaceutical applications and are generally considered biocompatible and non-toxic.[2] However, the cytotoxicity of Pluronics can vary depending on the specific type, with more hydrophobic Pluronics sometimes exhibiting higher toxicity.
This compound is derived from natural and renewable resources, suggesting a favorable biocompatibility profile.[1] Sugar-based surfactants are generally known to be mild and non-irritating.[4] However, as with any excipient, comprehensive cytotoxicity studies are necessary to confirm its safety for specific applications.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant. It can be determined using various methods, including:
-
Surface Tension Method: The surface tension of surfactant solutions at different concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.
-
Fluorimetric Method: A fluorescent probe (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene) is added to the surfactant solutions. The fluorescence intensity or emission spectrum of the probe changes significantly upon its partitioning into the hydrophobic micellar core. A plot of a fluorescence parameter against surfactant concentration is used to determine the CMC.
Cytotoxicity Assays
Evaluating the potential toxicity of surfactants is critical. Common in vitro cytotoxicity assays include:
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage.[14]
-
MTT Assay: This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[14][15]
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[14][15]
Protein Stability Assessment
Several techniques can be employed to evaluate the effectiveness of a surfactant in stabilizing a protein:
-
Taylor Dispersion Analysis (TDA): This method measures the diffusion coefficient of proteins and protein-surfactant complexes. Changes in the diffusion coefficient can indicate protein unfolding or aggregation.[16]
-
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution, making it a valuable tool for monitoring protein aggregation.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary and tertiary structure of a protein in the presence of a surfactant.
Visualizations
Molecular Structures
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nano-cats.com [nano-cats.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. thomassci.com [thomassci.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EFFECT OF A PLURONIC® P123 FORMULATION ON THE NITRIC OXIDE-GENERATING DRUG JS-K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of protein formulations: investigation of surfactant effects by a novel EPR spectroscopic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compare and contrast the effects of surfactants (PluronicF-127 and CremophorEL) and sugars (β-cyclodextrin and inulin) on properties of spray dried and crystallised lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Hexyl-D-gluconamide and Other Non-ionic Surfactants for Researchers and Drug Development Professionals
An in-depth comparison of the physicochemical properties and performance of N-Hexyl-D-gluconamide against commonly used non-ionic surfactants such as n-octyl-β-D-glucopyranoside (OG), dodecyl-β-D-maltoside (DDM), and Polysorbates (Tween 20 and Tween 80).
This guide provides a comprehensive analysis of this compound in comparison to other widely utilized non-ionic surfactants in research and pharmaceutical applications. The selection of an appropriate surfactant is critical for processes such as membrane protein extraction, drug formulation, and various biochemical assays. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions by presenting available experimental data, detailed methodologies, and visual representations of relevant processes.
Key Performance Indicators of Non-ionic Surfactants
The efficacy of a non-ionic surfactant is determined by several key physicochemical properties. These include its ability to reduce surface tension, the concentration at which it begins to form micelles (Critical Micelle Concentration or CMC), its foaming characteristics, and its capacity to stabilize proteins. A lower CMC indicates a more efficient surfactant, as less of the compound is required to achieve the desired effect.
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound | Data not readily available in cited literature | Data not readily available in cited literature |
| n-octyl-β-D-glucopyranoside (OG) | 20-25[1] | ~25-30[1] |
| dodecyl-β-D-maltoside (DDM) | 0.17[2] | 31-39 |
| Polysorbate 20 (Tween 20) | ~0.06 | ~35-40 |
| Polysorbate 80 (Tween 80) | ~0.012-0.015 | ~38-42 |
Note: The CMC and surface tension values can vary depending on the experimental conditions such as temperature, buffer composition, and purity of the surfactant.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.
Protocol:
-
Prepare a stock solution of the surfactant in the desired buffer.
-
Prepare a series of dilutions of the surfactant stock solution.
-
Add a small aliquot of a concentrated pyrene solution in a suitable organic solvent (e.g., acetone) to each surfactant dilution, ensuring the final pyrene concentration is in the micromolar range. The organic solvent is then evaporated.
-
Incubate the solutions to allow for the partitioning of pyrene into the hydrophobic cores of the micelles.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are sensitive to the polarity of the environment.
-
Plot the ratio of I₁/I₃ against the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the concentration at which pyrene molecules begin to partition into the nonpolar micellar environment.
Measurement of Surface Tension by the Wilhelmy Plate Method
This technique directly measures the force exerted on a platinum plate at the air-liquid interface.
Protocol:
-
Clean the platinum Wilhelmy plate thoroughly, typically by flaming it to remove any organic contaminants.
-
Prepare a series of concentrations of the surfactant solution in a clean vessel.
-
Suspend the Wilhelmy plate from a tensiometer balance and position it so that it is just touching the surface of the surfactant solution.
-
The force exerted on the plate due to surface tension is measured by the tensiometer.
-
The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate (for a clean platinum plate, θ is assumed to be 0).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which the surface tension reaches a plateau. The surface tension at this plateau is the surface tension at the CMC.
Application in Membrane Protein Extraction
Non-ionic surfactants are crucial for the solubilization and purification of membrane proteins, as they can disrupt the lipid bilayer and isolate the protein of interest while preserving its native structure and function.
Foam Stability
The foaming properties of surfactants are important in many applications. Foam stability is a measure of how long the foam persists. While extensive comparative data is not available, generally, non-ionic surfactants are known to produce less foam than ionic surfactants. The stability of the foam produced by non-ionic surfactants can be influenced by factors such as the length of the hydrophobic tail and the size of the hydrophilic headgroup.
Protein Stability
Non-ionic surfactants are often used in protein formulations to prevent aggregation and denaturation. They can stabilize proteins by interacting with hydrophobic regions, thereby preventing protein-protein interactions that can lead to aggregation. The choice of surfactant and its concentration are critical to ensure protein stability without interfering with its biological activity. While general studies show the stabilizing effects of non-ionic surfactants, specific comparative data on the protein-stabilizing efficacy of this compound versus the other surfactants is limited.
References
A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Alternative Non-ionic Surfactants
For researchers and professionals in drug development, the selection of an appropriate surfactant is critical for the formulation and delivery of therapeutic agents. The critical micelle concentration (CMC) is a fundamental parameter that dictates the concentration at which surfactant molecules self-assemble into micelles, thereby enabling the solubilization of hydrophobic drugs. This guide provides a comparative analysis of the CMC of N-Hexyl-D-gluconamide and other commonly used non-ionic surfactants, supported by experimental data and detailed methodologies.
Critical Micelle Concentration: A Comparative Overview
The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is required to form micelles and solubilize a non-polar substance. While this compound is a member of the N-alkyl-D-gluconamide family of surfactants, its specific CMC value is not widely reported in scientific literature. Research suggests that some N,N-di-n-alkylaldonamides exhibit low solubility and do not readily form micelles at room temperature[1][2]. The tendency for micellization in this class of compounds is influenced by the length of the alkyl chain[3].
In contrast, its longer-chain counterparts and other non-ionic surfactants have well-documented CMC values. Below is a comparison of the CMC for this compound's analogues and other common non-ionic surfactants.
| Surfactant/Alternative | Type | Chemical Structure | Critical Micelle Concentration (CMC) (mM) | Reference |
| This compound | Non-ionic | C₁₂H₂₅NO₆ | Not Readily Available | |
| N-Octyl-D-gluconamide | Non-ionic | C₁₄H₂₉NO₆ | - | [4] |
| N-Decyl-D-gluconamide | Non-ionic | C₁₆H₃₃NO₆ | - | [5][6] |
| Octyl Glucoside | Non-ionic | C₁₄H₂₈O₆ | 18 - 25 | [7][8][9] |
| Decyl Glucoside | Non-ionic | C₁₆H₃₂O₆ | 0.8 - 2.2 | [10][11] |
| Dodecyltrimethylammonium bromide | Cationic | C₁₅H₃₄BrN | 16 | [12] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C₁₂H₂₅NaO₄S | 8.3 | [12] |
| Penta(ethyleneglycol)monodecyl ether | Neutral | C₂₀H₄₂O₆ | 0.0009 | [12] |
Experimental Protocols for CMC Determination
The determination of a surfactant's CMC can be achieved through various experimental techniques that monitor a change in a physicochemical property of the surfactant solution as a function of its concentration.[12]
| Method | Principle | Experimental Steps |
| Surface Tension Measurement | The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. | 1. Prepare a series of surfactant solutions of varying concentrations. 2. Measure the surface tension of each solution using a tensiometer. 3. Plot surface tension as a function of the logarithm of the surfactant concentration. 4. The CMC is the concentration at which a sharp break in the curve is observed. |
| Fluorescence Spectroscopy | The fluorescence properties of a hydrophobic probe (e.g., pyrene) are sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum. | 1. Prepare surfactant solutions of different concentrations containing a constant amount of a fluorescent probe. 2. Measure the fluorescence intensity of the probe in each solution. 3. Plot a parameter of the fluorescence spectrum (e.g., intensity ratio at two different wavelengths) against the surfactant concentration. 4. The CMC is identified as the concentration at the inflection point of the resulting curve. |
| Conductivity Measurement | For ionic surfactants, the molar conductivity of the solution changes as micelles are formed. The aggregation of surfactant ions into micelles leads to a decrease in the slope of the conductivity versus concentration plot. | 1. Prepare a range of ionic surfactant solutions. 2. Measure the electrical conductivity of each solution. 3. Plot the molar conductivity against the square root of the surfactant concentration. 4. The CMC is determined from the intersection of the two linear portions of the plot. |
| Streaming Potential Measurement | This method measures the electrical potential that develops when a liquid is forced to flow through a capillary. The formation of micelles alters the charge distribution at the solid-liquid interface, causing an abrupt change in the streaming potential. | 1. Prepare surfactant solutions of various concentrations. 2. Measure the streaming potential of each solution using a suitable apparatus. 3. Plot the streaming potential against the surfactant concentration. 4. The CMC is identified by the sharp change in the slope of the plot.[13] |
Experimental Workflow for CMC Determination
The following diagram illustrates a generalized workflow for determining the Critical Micelle Concentration of a surfactant using a property-based measurement technique.
Caption: Generalized workflow for CMC determination.
References
- 1. Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 4. N-octyl-D-gluconamide | C14H29NO6 | CID 87609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Decyl-D-gluconamide (18375-62-7) for sale [vulcanchem.com]
- 6. N-Decyl-D-gluconamide | C16H33NO6 | CID 87610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 8. Anatrace.com [anatrace.com]
- 9. n-Octyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Physicochemical Comparison of N-Hexyl-D-gluconamide and N-Octyl-D-gluconamide for Research and Development Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-Hexyl-D-gluconamide and N-Octyl-D-gluconamide, two non-ionic surfactants belonging to the N-alkyl-D-gluconamide homologous series. These biodegradable and biocompatible molecules, derived from renewable resources, are of increasing interest in pharmaceutical formulations, drug delivery systems, and biomaterial engineering. This document outlines their structural differences, explores the impact of alkyl chain length on their physicochemical properties, and provides detailed experimental protocols for their synthesis and characterization.
Structural Overview
This compound and N-Octyl-D-gluconamide are amphiphilic molecules possessing a hydrophilic D-gluconamide headgroup and a hydrophobic alkyl tail. The fundamental structural difference lies in the length of this N-alkyl chain: a hexyl (C6) chain for this compound and an octyl (C8) chain for N-Octyl-D-gluconamide. This seemingly minor variation in hydrocarbon length significantly influences their self-assembly behavior and macroscopic properties.
Both molecules are known to self-assemble in aqueous solutions into higher-order structures, a process driven by a combination of intermolecular hydrogen bonding between the gluconamide headgroups and hydrophobic interactions among the alkyl tails.[1] Notably, studies have revealed that these compounds can form complex, noncovalent quadruple helical fibers.[1] The longer-chain analogue, N-Octyl-D-gluconamide, has been observed to form ultrathin quadruple helices with a diameter of approximately 3.8 nm.[1]
Physicochemical Properties: A Comparative Analysis
An increase in the length of the hydrophobic alkyl chain typically leads to a decrease in the critical micelle concentration (CMC), as the greater hydrophobicity promotes micellization at lower concentrations. Conversely, aqueous solubility tends to decrease with a longer alkyl chain due to the larger nonpolar segment.
| Property | This compound | N-Octyl-D-gluconamide |
| CAS Number | 18375-59-2[1] | 18375-61-6 |
| Molecular Formula | C12H25NO6 | C14H29NO6 |
| Molecular Weight | 279.33 g/mol [1] | 307.38 g/mol |
| Critical Micelle Concentration (CMC) | Data not available in searched literature. | Data not available in searched literature. |
| Aqueous Solubility | Considered a good hydrotrope, suggesting reasonable water solubility.[1] | Expected to be lower than this compound. |
| Minimum Gelation Concentration | Data not available in searched literature. | ~1 wt% in water[1] |
Note on Data Availability: Despite a comprehensive literature search, specific quantitative data for the Critical Micelle Concentration (CMC) and aqueous solubility of this compound and N-Octyl-D-gluconamide were not found. The provided information is based on general trends observed in homologous series of similar surfactants and qualitative descriptions. For precise quantitative comparison, experimental determination as outlined in the protocols below is recommended.
Experimental Protocols
Synthesis of N-Alkyl-D-gluconamides
A common and efficient method for the synthesis of N-alkyl-D-gluconamides is the aminolysis of D-glucono-1,5-lactone with the corresponding primary alkylamine.[1]
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine (for this compound) or Octylamine (for N-Octyl-D-gluconamide)
-
Methanol (or other suitable solvent)
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Condenser
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve D-glucono-1,5-lactone in methanol in a round-bottom flask.
-
Add a 1.5 to 2.0 molar excess of the respective alkylamine (hexylamine or octylamine) to the solution.[1]
-
Stir the reaction mixture at room temperature or with gentle heating under reflux for a specified period (typically several hours to overnight).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change at the onset of micelle formation. The surface tension method is a widely used and reliable technique.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks
-
High-purity water
Procedure:
-
Prepare a series of aqueous solutions of the N-alkyl-D-gluconamide with varying concentrations, spanning a range above and below the expected CMC.
-
Measure the surface tension of each solution using a tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the plot.
Measurement of Aqueous Solubility
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
N-alkyl-D-gluconamide
-
High-purity water
-
Screw-capped vials or flasks
-
Shaker or orbital incubator with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy if a chromophore is present or can be derivatized)
Procedure:
-
Add an excess amount of the N-alkyl-D-gluconamide to a known volume of water in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot if necessary and determine the concentration of the dissolved N-alkyl-D-gluconamide using a validated analytical method.
Impact of Alkyl Chain Length on Applications
The difference in the length of the hydrophobic tail between this compound and N-Octyl-D-gluconamide has a direct impact on their performance in various applications.
-
Hydrogel Formation: Both molecules are known to be effective low molecular weight hydrogelators. The longer octyl chain of N-Octyl-D-gluconamide generally leads to stronger hydrophobic interactions, which can result in the formation of more stable hydrogels at lower concentrations compared to its hexyl counterpart.[1]
-
Surfactant and Emulsifying Properties: As surfactants, the longer alkyl chain of N-Octyl-D-gluconamide would be expected to impart greater surface activity and a lower CMC. This can make it a more efficient emulsifier for oil-in-water emulsions.
-
Drug Delivery: The choice between the hexyl and octyl derivative for drug delivery applications will depend on the specific properties of the drug to be encapsulated. The larger hydrophobic core of N-Octyl-D-gluconamide micelles may be more suitable for solubilizing highly lipophilic drugs. Conversely, the higher aqueous solubility of this compound might be advantageous in certain formulations.
References
Performance Evaluation of N-Hexyl-D-gluconamide in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Hexyl-D-gluconamide, a non-ionic detergent, with other commonly used surfactants in various buffer systems. The objective is to assist researchers in selecting the optimal detergent for membrane protein extraction, solubilization, and stabilization, crucial steps in drug development and structural biology.
Introduction to this compound
This compound is a carbohydrate-based amphiphile, possessing a hydrophilic D-gluconamide headgroup and a hydrophobic hexyl tail.[1] This structure imparts surfactant properties, allowing it to form micelles and interact with membrane proteins, effectively extracting them from their native lipid environment.[1] As a non-ionic detergent, it is generally considered mild, preserving the native structure and function of proteins, which is a critical consideration in drug discovery and development.
Comparative Performance Data
The selection of an appropriate detergent is paramount for successful membrane protein studies. The following tables summarize the physicochemical properties and performance characteristics of this compound in comparison to other widely used non-ionic and zwitterionic detergents.
Disclaimer: Direct quantitative performance data for this compound in different buffer systems is limited in publicly available literature. The data presented for this compound is based on typical properties of short-chain alkyl glycoside detergents and should be considered as a guideline. Experimental validation is crucial for specific applications.
Table 1: Physicochemical Properties of Selected Detergents
| Detergent | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |
| This compound | Non-ionic | 279.33 | ~25-30 (estimated) | ~15-20 (estimated) |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 292.37 | 20-25 | ~25 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.62 | 0.17 | ~50 |
| Triton X-100 | Non-ionic | ~625 | 0.24 | ~90 |
| CHAPS | Zwitterionic | 614.88 | 6-10 | ~6 |
Data for OG, DDM, Triton X-100, and CHAPS are compiled from various sources.[2]
Table 2: Influence of Buffer Conditions on Detergent Performance (Qualitative)
| Detergent | Effect of Increased Ionic Strength on CMC | Effect of pH on Stability/Performance | Optimal Buffer Conditions (General Recommendation) |
| This compound | Minimal to slight decrease | Stable over a wide pH range (6-8) | Tris-HCl, HEPES, Phosphate buffers with 50-150 mM NaCl |
| n-Octyl-β-D-glucopyranoside (OG) | Minimal to slight decrease | Stable over a wide pH range (6-8) | Tris-HCl, HEPES with 100-200 mM NaCl |
| n-Dodecyl-β-D-maltoside (DDM) | Slight decrease | Stable over a wide pH range (6-8) | Tris-HCl, HEPES with 100-500 mM NaCl |
| Triton X-100 | Minimal effect | Stable over a wide pH range (6-8) | Tris-HCl, HEPES, Phosphate buffers |
| CHAPS | Significant decrease | Performance can be pH-dependent | Tris-HCl, HEPES with physiological salt concentrations |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for membrane protein extraction and evaluation of detergent efficacy.
Protocol 1: Small-Scale Membrane Protein Extraction for Detergent Screening
This protocol is designed to test the efficacy of different detergents, including this compound, for the solubilization of a target membrane protein.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Detergent stock solutions (e.g., 10% w/v of this compound, OG, DDM, Triton X-100, CHAPS in water)
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
Collect the supernatant containing the membrane fraction.
-
Aliquot the membrane fraction into separate tubes.
-
To each tube, add a different detergent to a final concentration of 1-2% (w/v).
-
Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant by SDS-PAGE and Western blot to determine the solubilization efficiency of the target protein for each detergent.
Protocol 2: Thermal Stability Assay of a Solubilized GPCR
This protocol assesses the ability of a detergent to maintain the stability of a solubilized G-protein coupled receptor (GPCR), a common application for mild non-ionic detergents.
Materials:
-
Purified GPCR solubilized in a specific detergent (e.g., this compound)
-
Radiolabeled ligand specific for the GPCR
-
Scintillation counter
-
Thermomixer or water bath
Procedure:
-
Dilute the purified GPCR in a buffer containing the detergent of interest at a concentration above its CMC.
-
Aliquot the solubilized receptor into several tubes.
-
Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 42°C, 50°C) for a fixed time (e.g., 30 minutes).
-
After incubation, cool the samples on ice.
-
Add the radiolabeled ligand to each tube and incubate to allow binding.
-
Separate bound from free ligand using a suitable method (e.g., filter binding assay).
-
Quantify the amount of bound ligand using a scintillation counter.
-
Plot the percentage of ligand binding against the incubation temperature to determine the melting temperature (Tm), an indicator of protein stability in that detergent. A higher Tm indicates greater stability. For instance, studies have shown that for the A2A adenosine receptor (A2AR), the thermostability can be significantly different when solubilized in different detergents or lipid systems.[3][4]
Visualizations
Experimental Workflow: Membrane Protein Extraction and Purification
Caption: Workflow for membrane protein extraction and purification.
Signaling Pathway: GPCR Activation and Downstream Signaling
Caption: A representative GPCR signaling cascade.
Conclusion
This compound is a valuable non-ionic detergent for the study of membrane proteins, offering mild solubilization and stabilization properties. While direct comparative data across a range of buffer systems is not extensively documented, its characteristics as a short-chain alkyl glycoside suggest it is a versatile tool for researchers. The choice of detergent will always be protein-dependent, and empirical testing using standardized protocols is essential for success. This guide provides a foundational framework for researchers to begin their evaluation of this compound and other detergents in their specific experimental contexts.
References
- 1. This compound | 18375-59-2 | Benchchem [benchchem.com]
- 2. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 3. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Hexyl-D-gluconamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of N-Hexyl-D-gluconamide, a carbohydrate-based amphiphile. While specific regulations may vary by institution and location, the following outlines general best practices based on available safety information for similar compounds and general chemical waste guidelines.
Immediate Safety Considerations
Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) office.[1] Improper disposal of chemical waste can lead to significant penalties and, more importantly, pose risks to human health and the environment.[2]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[3]
Step-by-Step Disposal Procedures
Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach aligned with general laboratory chemical waste procedures is recommended.
-
Waste Identification and Classification: Treat this compound as a chemical waste product. Unless explicitly confirmed as non-hazardous by your EHS office, all laboratory chemical waste should be considered hazardous.[5]
-
Containerization:
-
Use a designated, leak-proof, and compatible waste container.[6][7] Plastic containers are often preferred for solid chemical waste.[2]
-
The container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[6][8] If it is a mixture, all components must be listed.[8]
-
Keep the waste container securely closed at all times, except when adding waste.[7]
-
-
Storage:
-
Disposal Request:
Summary of Disposal Considerations
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as hazardous chemical waste.[5] | In the absence of specific data, a cautious approach is necessary to ensure safety and compliance. |
| Container Type | Tightly sealed, compatible container (plastic preferred).[2][7] | To prevent leaks and reactions with the container material. |
| Labeling | "Hazardous Waste" with the full chemical name.[6][8] | For proper identification, handling, and disposal by EHS personnel. |
| Storage Location | Designated Satellite Accumulation Area (SAA).[2][8] | To ensure proper containment and segregation from other chemicals. |
| Disposal Method | Collection by the institution's EHS office.[1][2] | To ensure disposal in a licensed and environmentally sound manner. |
| Prohibited Disposal | Do not dispose of in sinks or regular trash.[1][2] | To prevent environmental contamination and harm to public health. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper management and disposal of laboratory chemical waste, including substances like this compound.
Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling N-Hexyl-D-gluconamide
This guide provides immediate, essential safety, and logistical information for the handling and disposal of N-Hexyl-D-gluconamide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn. For significant exposure risk, chemical-resistant coveralls are recommended. | Confirm glove compatibility with the vendor.[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved air-purifying respirator may be necessary. | NIOSH-approved respirators[4] |
| Foot Protection | Closed-toe shoes. Chemical-resistant boots may be necessary where splashing is a risk. | General laboratory safety standards |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential dust or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Pre-Handling Procedure:
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary handling equipment (spatulas, weighing paper, containers) is clean and readily available.
3. Handling Procedure:
-
Avoid all personal contact with the substance, including inhalation.[5]
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid, minimize the creation of dust.[5]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
4. Spill Response:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, use dry clean-up procedures to avoid generating dust.[5]
-
Sweep up the spilled solid and place it in a suitable, labeled container for waste disposal.[1]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, evacuate the area and contact emergency responders.[5]
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[5]
1. Waste Collection:
-
Collect all waste this compound and any contaminated materials (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted.
2. Container Labeling:
-
The waste container must be labeled with the full chemical name ("this compound") and appropriate hazard warnings.
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
4. Final Disposal:
-
Arrange for disposal through a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
